2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNFZPZBDJQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257432-08-8 | |
| Record name | 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and predictive modeling. It covers the molecule's chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a workflow for its analytical characterization. Furthermore, the guide explores the compound's chemical reactivity and its prospective applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this and similar chemical entities.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions make it a versatile core for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] The introduction of a bromine atom onto the pyridine ring, as seen in 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, provides a reactive handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.[4][5] This allows for the construction of complex molecular architectures from a relatively simple starting material.
The nitrile functional group is another key feature of the title compound. It is a versatile precursor that can be transformed into other important functional groups such as primary amines, carboxylic acids, and amides, further expanding its synthetic utility.[6][7][8] The gem-dimethyl group provides steric bulk and can influence the molecule's conformational properties and metabolic stability.
This guide aims to provide a detailed, practical, and scientifically-grounded resource on 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, empowering researchers to leverage its potential in their synthetic and drug discovery endeavors.
Chemical Structure and Physicochemical Properties
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a substituted pyridine derivative. Its structure is characterized by a pyridine ring substituted at the 3-position with a 2-methyl-2-cyanopropyl group and at the 5-position with a bromine atom.
Structural Information
| Identifier | Value | Source |
| IUPAC Name | 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile | - |
| CAS Number | 1257432-08-8 | BLDpharm |
| Molecular Formula | C₉H₉BrN₂ | PubChem |
| Molecular Weight | 225.09 g/mol | BLDpharm |
| SMILES | CC(C)(C1=CC(=CN=C1)Br)C#N | PubChem |
| InChI | InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3 | PubChem |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| XlogP | 2.1 | A measure of lipophilicity. This value suggests moderate lipid solubility. |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule does not have hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | The bond between the pyridine ring and the quaternary carbon allows for rotation. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Based on the nonpolar nature of the bromopyridine and the alkyl groups, and the polar nitrile group. |
| Physical Form | Expected to be a colorless to yellow solid or semi-solid at room temperature. | Based on the properties of a related isomer, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.[9] |
Proposed Synthesis and Experimental Protocol
Given the absence of a published synthesis for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a scientifically sound approach would be the α-arylation of isobutyronitrile with a suitable bromopyridine precursor, such as 3,5-dibromopyridine. This type of reaction is a well-established method for forming carbon-carbon bonds.[10][11]
Proposed Synthetic Scheme
Caption: Proposed synthesis of the title compound via α-arylation.
Detailed Experimental Protocol
This protocol is a hypothetical but robust procedure based on established methodologies for similar transformations.
Objective: To synthesize 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile via palladium-catalyzed α-arylation of isobutyronitrile with 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
Isobutyronitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of argon.
-
Addition of Sodium Hydride: The flask is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing the NaH with anhydrous hexanes (3 x 5 mL) under an argon atmosphere, followed by careful decantation of the solvent.
-
Formation of the Nitrile Anion: Anhydrous toluene (20 mL) is added to the flask, followed by the slow, dropwise addition of isobutyronitrile (1.5 equivalents) at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the sodium salt of isobutyronitrile.
-
Addition of Reagents: To this suspension, 3,5-dibromopyridine (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents) are added sequentially under a positive pressure of argon.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the title compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of argon or nitrogen is crucial as the organopalladium intermediates and the sodium hydride are sensitive to oxygen and moisture.
-
Strong Base: Sodium hydride is used to deprotonate the α-carbon of isobutyronitrile, forming the nucleophilic enolate required for the coupling reaction.
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/XPhos system is a highly effective catalyst for the α-arylation of nitriles. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the product.[11]
-
Excess Isobutyronitrile: A slight excess of isobutyronitrile is used to ensure complete consumption of the more valuable 3,5-dibromopyridine.
Characterization and Analytical Workflow
To confirm the identity and purity of the synthesized 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a standard battery of analytical techniques should be employed.
Proposed Analytical Workflow
Caption: Workflow for the synthesis, purification, and characterization.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine protons and a singlet in the aliphatic region for the two methyl groups.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should display signals for the nine distinct carbon atoms.
-
δ 150-155 ppm (2C, pyridine C2 and C6)
-
δ 140-145 ppm (1C, pyridine C4)
-
δ 135-140 ppm (1C, pyridine C3)
-
δ 120-125 ppm (1C, C-Br)
-
δ 120-125 ppm (1C, CN)
-
δ 35-40 ppm (1C, quaternary C)
-
δ 25-30 ppm (2C, 2 x CH₃)
-
Note: These are approximate chemical shifts based on general values for similar structures.[16][17]
-
-
Mass Spectrometry (MS):
-
Predicted [M+H]⁺: 225.0022 / 227.0001 (due to bromine isotopes)
-
This data is derived from predictive models and would need to be confirmed experimentally.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic sharp absorption band is expected around 2240 cm⁻¹ for the C≡N stretch.
-
Bands in the 1600-1400 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.
-
A band in the 1100-1000 cm⁻¹ region could be attributed to the C-Br stretch.
-
Chemical Reactivity and Applications in Drug Development
The chemical structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile offers several avenues for further synthetic transformations, making it a valuable intermediate in drug discovery programs.
Reactivity of Functional Groups
-
Bromopyridine Moiety: The bromine atom at the 5-position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[5]
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a common transformation in the synthesis of biologically active compounds.[18]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[19]
-
Cyanation: The bromine can be displaced by a cyanide source to introduce another nitrile group.[20][21]
-
-
Nitrile Group: The nitrile functionality can be readily converted to other key chemical groups:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[22][23][24] Milder basic conditions may yield the corresponding amide.[6]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][25][26][27][28]
-
Potential Applications in Drug Development
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][29] 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can serve as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening.
By leveraging the reactivity of the bromine atom and the nitrile group, medicinal chemists can systematically modify the structure to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the bromine could be replaced with a group that interacts with a specific pocket of a target protein, while the nitrile could be converted to an amine that forms a key salt bridge.
Safety Information
While a specific Safety Data Sheet (SDS) for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is not widely available, general precautions for handling similar brominated heterocyclic compounds and nitriles should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[30][31][32]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Nitrile compounds can be toxic.[32] Combustion may produce toxic fumes of nitrogen oxides (NOx) and hydrogen bromide.[31]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[30]
Always consult a comprehensive SDS for the specific reagent being used before commencing any experimental work.
Conclusion
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a chemical building block with considerable untapped potential. Although detailed experimental data is currently scarce, its structure suggests significant utility in the synthesis of complex molecules for drug discovery. This guide has provided a thorough, albeit partially predictive, overview of its properties, a plausible and detailed synthetic protocol, and an outline of its potential reactivity and applications. By providing a strong foundation of scientifically-reasoned information, it is hoped that this document will stimulate further research and application of this promising compound in the scientific community.
References
- Nitrile to Acid - Common Conditions. (n.d.).
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (2025). Benchchem.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE.
- Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (2025). Benchchem.
- Nitrile reduction. (n.d.). In Wikipedia. Retrieved March 7, 2026.
- Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE.
- Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.).
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). PMC.
- Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. (2013, June 14).
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
- Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ScienceDirect.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv.
- 3-Bromopyridine Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
- 2-(5-Bromopyridin-2-yl)
- 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet. (2025, December 26). Fisher Scientific.
- 2-Amino-5-bromobenzonitrile Safety Data Sheet. (2024, December 10). TCI Chemicals.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.
- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026, February 13).
- 2-(5-Bromopyridin-2-yl)propan-2-amine Safety Data Sheet. (2024, December 19). CymitQuimica.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
- Approximate 1H and 13C NMR Shifts. (n.d.). Scribd.
- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.
- HNMR Practice 4. (n.d.). OpenOChem Learn.
- 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. (n.d.). MilliporeSigma.
- 3,5-Dimethylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. (n.d.).
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione deriv
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). NIH.
- Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues. (n.d.).
- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2011, August 5).
- Pd-catalyzed carbonylative α-arylation of aryl bromides: scope and mechanistic studies. (2013, December 23). PubMed.
- Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. (2025, October 16).
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). University of Wisconsin.
- New Routes to α-Arylated N-Boc Heterocycles. (n.d.).
- Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
- Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. (2025, May 15). Russian Journal of Organic Chemistry.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI.
- Supporting Information: 1H- and 13C-NMR data of natural products. (2023).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 [sigmaaldrich.com]
- 10. US20080221350A1 - Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues - Google Patents [patents.google.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. scribd.com [scribd.com]
- 17. academia.edu [academia.edu]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 23. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 26. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 29. researchgate.net [researchgate.net]
- 30. fishersci.com [fishersci.com]
- 31. fishersci.com [fishersci.com]
- 32. tcichemicals.com [tcichemicals.com]
Solubility of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data, this document synthesizes a predictive analysis based on the compound's molecular structure with a detailed, field-proven experimental framework for its empirical determination. We present robust protocols for both qualitative and quantitative solubility assessment, intended to empower researchers in drug discovery and development with the practical knowledge required for effective compound handling and formulation design.
Introduction: The Critical Role of Solubility
In the landscape of drug development, the journey from a promising lead compound to a viable drug product is fraught with physicochemical challenges. Among these, solubility stands out as a paramount parameter. It dictates the rate and extent of drug absorption, influences the choice of administration route, and poses significant hurdles in the formulation of stable, effective, and safe dosage forms. 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, with its unique constellation of functional groups, presents a solubility profile that requires careful characterization. This guide is structured to provide both a theoretical foundation for understanding its likely behavior and a practical, step-by-step methodology for its precise measurement.
Physicochemical Profile and Predicted Solubility
A molecule's solubility is fundamentally governed by its structural and electronic properties. An analysis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile's structure allows for an educated prediction of its behavior in various solvent systems.
Molecular Structure:
The key functional groups that dictate its solubility are:
-
Bromopyridine Ring: The pyridine moiety introduces a degree of polarity and the capacity for pi-pi stacking interactions. The nitrogen atom is a weak hydrogen bond acceptor. The bromine atom is an electron-withdrawing group that adds to the molecular weight and hydrophobicity.
-
Nitrile Group (-C≡N): This is a strongly polar group, capable of acting as a hydrogen bond acceptor.
-
Gem-dimethyl Group: The two methyl groups on the quaternary carbon create steric bulk and are non-polar, contributing to lipophilicity.
Predicted Solubility Based on "Like Dissolves Like"
The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[3] Given the presence of both polar (nitrile, pyridine nitrogen) and non-polar (gem-dimethyl, aromatic ring) moieties, 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is anticipated to exhibit a nuanced solubility profile.
Table 1: Predicted Solubility of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | The molecule's overall polarity from the nitrile and pyridine groups will likely limit its solubility in highly non-polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar nitrile and pyridine groups, making them good candidates for solubilizing the compound. DMF and DMSO are particularly powerful polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The nitrile and pyridine nitrogen can act as hydrogen bond acceptors, allowing for interaction with protic solvents. However, the lack of a hydrogen bond donor on the compound itself may limit its solubility compared to polar aprotic solvents. |
| Aqueous | Water | Very Low | The significant non-polar surface area and the lack of strong hydrogen bond donating capabilities suggest poor aqueous solubility. The basicity of the pyridine nitrogen may allow for slightly increased solubility in acidic aqueous solutions through salt formation.[4] |
Experimental Framework for Solubility Determination
The following protocols provide a systematic approach to first qualitatively screen for suitable solvents and then quantitatively determine the thermodynamic solubility.
Qualitative Solubility Assessment
This initial screening method is a rapid and material-sparing way to identify promising solvents for further quantitative analysis or for immediate use in reactions or analytical sample preparation.[5][6][7]
Protocol:
-
Preparation: Dispense approximately 1-2 mg of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile into a small, clear glass vial (e.g., 1.5 mL).
-
Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for the dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution in < 0.5 mL of solvent.
-
Partially Soluble: Some solid dissolves, but a significant portion remains undissolved even after adding up to 1 mL of solvent.
-
Insoluble: No apparent dissolution of the solid.
-
-
Temperature Effect (Optional): Gently warm the vials of partially soluble or insoluble samples to observe if solubility increases with temperature.
Quantitative Thermodynamic Solubility Determination
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique for this purpose.[8][9]
Workflow for Quantitative Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent loss.
-
-
Equilibration:
-
Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this duration.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates. This step is crucial to avoid artificially high results.
-
-
Quantification by HPLC:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) at a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered supernatant from the equilibrated samples to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and use the calibration curve to determine the concentration of the dissolved compound.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
-
Conclusion
While specific published data on the solubility of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is scarce, a systematic approach based on its molecular structure provides a strong predictive foundation. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents and lower alcohols. The detailed experimental protocols provided herein offer a robust framework for researchers to empirically determine its solubility profile. This essential data will underpin rational formulation development, ensure the reliability of biological assays, and ultimately facilitate the progression of this and similar compounds through the drug discovery pipeline.
References
- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. Experiment 1. Solubility of Organic Compounds | PDF. Available at: [Link]
-
PubChemLite. 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile. Available at: [Link]
Sources
- 1. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. chem.ws [chem.ws]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
Electronic Architecture & Synthetic Utility of Bromine-Substituted Pyridine Nitriles
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
Bromine-substituted pyridine nitriles (bromocyanopyridines) represent a privileged scaffold in modern drug discovery, serving as high-value bifunctional building blocks. Their utility stems from the orthogonal reactivity of the bromine atom (a handle for transition-metal catalysis) and the cyano group (a precursor to amines, amides, or heterocycles, and a robust hydrogen-bond acceptor).
This guide analyzes the electronic properties that dictate the reactivity and pharmacological profile of these scaffolds, specifically focusing on 3-bromo-2-cyanopyridine and 5-bromo-2-cyanopyridine . It provides a mechanistic understanding of their behavior in
Electronic Structure & Substituent Effects[1]
The chemical behavior of bromocyanopyridines is governed by the interplay between the electron-deficient pyridine ring and its substituents.
Hammett Parameters & Inductive/Resonance Effects
The pyridine ring is inherently electron-deficient (
| Substituent | Effect Type | Electronic Impact | ||
| -CN (Cyano) | Strong -I (Inductive)Strong -R (Resonance) | 0.66 | 0.56 | Drastically lowers LUMO energy; activates ring for nucleophilic attack. |
| -Br (Bromo) | Strong -I (Inductive)Weak +R (Resonance) | 0.23 | 0.39 | Deactivates ring toward electrophiles; serves as a labile leaving group in Pd-catalysis. |
Key Insight: The cyano group is the dominant electronic director. In 2-cyanopyridines, the dipole moment is significant, and the electron density at C3, C4, and C6 is severely depleted. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
Basicity and pKa Suppression
Unsubstituted pyridine has a pKa of ~5.2. The introduction of strong electron-withdrawing groups (EWGs) like -CN and -Br renders the pyridine nitrogen essentially non-basic in aqueous media.
-
Estimated pKa: < 0.5 (Conjugate acid)
-
Implication: These compounds will not protonate under physiological pH (7.4) or standard reaction conditions, preventing the formation of pyridinium salts unless superacids are used. This ensures high lipophilicity (LogD
LogP) across a wide pH range.
Spectroscopic Signatures
Identification of these isomers relies on distinct NMR and IR shifts caused by the shielding/deshielding cones of the substituents.
Nuclear Magnetic Resonance ( H & C NMR)
Data based on 3-bromo-2-cyanopyridine in
| Nucleus | Position | Shift ( | Multiplicity | Structural Cause |
| H-6 | 8.63 | dd | Deshielded by ring nitrogen (alpha position). | |
| H-4 | 8.03 | dd | Deshielded by ortho-Br and para-CN resonance. | |
| H-5 | 7.43 | dd | Most shielded proton (beta to N). | |
| C-CN | ~115.7 | s | Characteristic nitrile carbon. | |
| C-Br | ~124.6 | s | Ipso-carbon attached to Bromine. |
Infrared Spectroscopy (IR)
-
C
N Stretch: A sharp, diagnostic band appears at 2230–2240 cm⁻¹ . This is distinct from alkyne stretches and is a critical purity marker (disappearance indicates hydrolysis to amide).
Reactivity Profiles & Selectivity
The core challenge in utilizing bromocyanopyridines is managing the competition between the C-Br bond (oxidative addition) and the activated pyridine ring (nucleophilic attack).
Visualizing the Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways available for 3-bromo-2-cyanopyridine , highlighting the conditions required to achieve chemoselectivity.
Figure 1: Chemoselective transformations of 3-bromo-2-cyanopyridine. Note that Pd-catalysis typically preserves the nitrile, while harsh nucleophilic conditions can attack the ring or the nitrile itself.
Cross-Coupling (The Preferred Route)
The C-Br bond in bromocyanopyridines is highly activated for oxidative addition to Pd(0) due to the electron-poor nature of the ring.
-
Suzuki-Miyaura: Works efficiently with boronic acids.
-
Catalyst:
or . -
Base: Weak bases (
, ) are preferred to prevent nitrile hydrolysis.
-
-
Buchwald-Hartwig: Can effect C-N bond formation at the bromine position, but requires specific ligands (e.g., Xantphos) to prevent competitive coordination of the pyridine nitrogen or nitrile to the metal center.
Pharmacochemical Implications
In drug design, this scaffold is often used to modulate physicochemical properties.[1]
Lipophilicity and Permeability[2]
-
LogP (Octanol/Water): ~1.6 (Experimental).
-
LogD (pH 7.4): ~1.6.
-
Analysis: Unlike basic pyridines which ionize and become hydrophilic at physiological pH, bromocyanopyridines remain neutral. This ensures high passive permeability across the blood-brain barrier (BBB), making them suitable for CNS targets.
-
Hydrogen Bonding
-
Nitrile (CN): Acts as a weak-to-moderate Hydrogen Bond Acceptor (HBA). It often interacts with serine or threonine residues in kinase active sites (e.g., in Survivin or VEGFR-2 inhibitors).
-
Halogen Bonding: The bromine atom can participate in halogen bonding (
-hole interaction) with backbone carbonyls, a specific interaction increasingly exploited in rational drug design.
Experimental Protocols
Protocol: Synthesis of 3-Bromo-2-cyanopyridine
Source: Adapted from IUCrData 2019;4(10):x191326 and related patent literature.
Objective: Cyanation of 2,3-dibromopyridine to yield 3-bromo-2-cyanopyridine.
Reagents:
-
2,3-Dibromopyridine (1.0 equiv)
-
CuCN (1.1 equiv) or
system -
Solvent: DMF or NMP
Procedure:
-
Setup: Charge a dry reaction flask with 2,3-dibromopyridine (237 mg, 1.0 mmol) and CuCN (99 mg, 1.1 equiv) under an inert atmosphere (
). -
Solvation: Add anhydrous DMF (3 mL).
-
Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Critical Note: The C2-Br is significantly more reactive towards nucleophilic attack (cyanation) than the C3-Br due to the inductive effect of the ring nitrogen. This ensures high regioselectivity.
-
-
Workup: Cool to room temperature. Pour into a solution of
(aq) or ethylenediamine (aq) to complex the copper salts. Extract with Ethyl Acetate (3 x 10 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Yield: Expect 60–75% as a white to pale-yellow solid.
Case Study: Survivin & Kinase Modulation
Bromocyanopyridines are not just intermediates; they are pharmacophores. A notable application is in the development of Survivin modulators and VEGFR-2 inhibitors .
Mechanism of Action
Novel 3-cyanopyridine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2. The nitrile group plays a pivotal role by anchoring the molecule in the ATP-binding pocket via H-bonds, while the aryl group (installed via Suzuki coupling at the Br position) occupies the hydrophobic pocket.
Figure 2: Pharmacophore interaction map showing the dual role of the cyanopyridine core in kinase inhibition.
References
-
Hammett Substituent Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Synthesis & Crystal Structure of 3-Bromopyridine-2-carbonitrile
- Sharif, M., Razzaq, R., Jackstell, R., & Spannenberg, A. (2019). 3-Bromopyridine-2-carbonitrile.
-
Applications in Drug Discovery (Survivin Modulators)
-
Sabour, R., et al. (2020).[2] Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules.
-
-
Reactivity of Halogenated Pyridines
- Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Pyridines. Journal of Organic Chemistry.
-
Lipophilicity & LogP Data
- PubChem Compound Summary for CID 817154 (5-Bromopyridine-2-carbonitrile).
Sources
Structural Elucidation and Crystal Engineering of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: A Comprehensive Crystallographic Guide
Executive Summary
For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (CAS: 1257432-08-8) is a highly versatile heterocyclic building block. The presence of both a heavy halogen (bromine) and a sterically demanding, highly polar isobutyronitrile group creates a complex supramolecular environment. This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this molecule, detailing the theoretical framework of its crystal packing, the causality behind structural methodologies, and self-validating experimental protocols.
Theoretical Framework of Crystal Packing
The three-dimensional architecture of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is governed by a delicate balance of non-covalent interactions. Unlike primary amines or alcohols, this molecule lacks classical strong hydrogen bond donors (like O-H or N-H). Consequently, its crystal lattice is dictated by secondary supramolecular forces.
Halogen Bonding ( -Hole Interactions)
The bromine atom at the 5-position of the pyridine ring is highly polarizable. The electron-withdrawing nature of the pyridine ring induces an area of depleted electron density on the outermost spherical surface of the bromine atom, along the extension of the C–Br covalent bond. This electrophilic region, known as the
Dipole-Dipole Interactions and Stacking
The 2-methylpropanenitrile moiety introduces significant steric bulk and a strong localized dipole moment. To minimize the macroscopic dipole energy of the crystal lattice, these molecules typically crystallize in centrosymmetric space groups (such as
Fig 1: Supramolecular interaction network governing crystal packing.
Experimental Methodology: A Self-Validating Protocol
To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following step-by-step protocol outlines the Single-Crystal X-Ray Diffraction (SCXRD) methodology, emphasizing the causality behind each choice to ensure a self-validating system.
Phase 1: Crystal Growth via Vapor Diffusion
-
Protocol: Dissolve 50 mg of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in a minimum volume of dichloromethane (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing hexanes (antisolvent). Allow to stand undisturbed at 20°C for 3–5 days.
-
Causality: Vapor diffusion ensures an exceptionally slow supersaturation rate. Rapid precipitation (e.g., via crash cooling) leads to kinetic trapping, resulting in twinned or defective microcrystals. Slow diffusion allows the thermodynamic product to form, yielding pristine, single-domain crystals.
-
Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform, sharp extinction every 90 degrees of rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.
Phase 2: Crystal Mounting and Cryocooling
-
Protocol: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a polyimide cryoloop attached to a goniometer head. Immediately transfer to the diffractometer under a continuous stream of dry nitrogen gas at 100 K.
-
Causality: The Paratone oil serves a dual purpose: it prevents the evaporation of any co-crystallized solvent and becomes a rigid glass at 100 K, securing the crystal without inducing mechanical stress. Cryocooling to 100 K drastically reduces the atomic thermal displacement parameters (
), which minimizes the smearing of electron density and dramatically improves the signal-to-noise ratio at high diffraction angles ( ).
Phase 3: Data Collection and Reduction
-
Protocol: Collect diffraction data using a diffractometer equipped with a Molybdenum (Mo)
microfocus X-ray source ( Å) and a CCD or CMOS detector. Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., using SADABS). -
Causality: Mo
radiation is specifically chosen over Copper (Cu) radiation for this molecule. Bromine atoms highly absorb Cu X-rays, which can lead to severe systematic errors in the measured intensities. Mo radiation easily penetrates the bromine-containing lattice, yielding highly accurate data[3]. -
Validation Checkpoint: Review the internal agreement factor (
) after data reduction. An confirms that the assigned Laue group symmetry is correct and that the absorption correction successfully mitigated path-length variations.
Phase 4: Structure Solution and Refinement
-
Protocol: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on
(SHELXL). Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. -
Validation Checkpoint: The final structural model is validated by an
value of and a flat residual electron density map. The highest residual peaks ( ) should be e/Å and located within 1.0 Å of the heavy bromine atom (a natural artifact of Fourier series truncation).
Fig 2: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.
Quantitative Crystallographic Data Analysis
To provide context for the structural analysis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, it is highly instructive to compare its crystallographic parameters against a baseline bromopyridine reference, such as 2,3-Diamino-5-bromopyridine [3].
The introduction of the bulky, non-hydrogen-bonding isobutyronitrile group forces the crystal system to shift from a tightly packed orthorhombic lattice (driven by N-H···N bonds) to a lower-symmetry monoclinic lattice governed by weaker dipole and halogen interactions.
Table 1: Comparative Crystallographic Parameters
| Parameter | 2,3-Diamino-5-bromopyridine (Reference) [3] | 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (Target) |
| Chemical Formula | C₅H₆BrN₃ | C₉H₉BrN₂ |
| Molecular Weight | 188.03 g/mol | 225.09 g/mol |
| Crystal System | Orthorhombic | Monoclinic (Typical for class) |
| Space Group | ||
| Data Collection Temp. | 100(2) K | 100(2) K |
| Radiation Source | Mo K | Mo K |
| Primary Interaction | Strong N-H···N Hydrogen Bonding | C-Br···N Halogen Bonding & Dipole-Dipole |
| Packing Motif | Zig-zag columns | Herringbone / Offset Face-to-Face |
Note: Target parameters represent the highly anticipated crystallographic behavior based on isostructural halogenated pyridine-nitrile derivatives.
Conclusion
The crystal structure analysis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile requires a nuanced understanding of weak intermolecular forces. Because the molecule relies on highly directional
References
Methodological & Application
Synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: An Application Note and Protocol
This comprehensive guide provides detailed protocols for the synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a key intermediate in pharmaceutical research and development. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, experimental best practices, and safety considerations.
Introduction
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine ring and a quaternary carbon center, makes it a versatile scaffold for accessing novel chemical space. This document outlines a reliable and scalable two-step synthetic route, commencing from the commercially available 5-bromo-3-(hydroxymethyl)pyridine. The synthesis involves the conversion of the starting alcohol to a more reactive halide, followed by a robust phase-transfer catalyzed cyanation and dimethylation.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process, designed for efficiency and scalability. The first step involves the conversion of the primary alcohol in 5-bromo-3-(hydroxymethyl)pyridine to a benzylic-like chloride. This is a crucial activation step, as the hydroxyl group is a poor leaving group. The second, and key, step is a one-pot reaction that combines cyanation and dimethylation under phase-transfer catalysis (PTC) conditions. PTC is an environmentally friendly and highly effective methodology for reactions involving organic anions, as it facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields.[1][2]
Caption: Overall synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of 5-Bromo-3-(chloromethyl)pyridine
Rationale
The conversion of the alcohol in 5-bromo-3-(hydroxymethyl)pyridine to the corresponding chloride is a necessary activation step. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 5-Bromo-3-(hydroxymethyl)pyridine | 37669-64-0 | 188.02 | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromo-3-(hydroxymethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases noxious gases.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker containing ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 5-bromo-3-(chloromethyl)pyridine, which can be used in the next step without further purification.
Part 2: Synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile via Phase-Transfer Catalysis
Rationale
This one-pot reaction leverages the power of phase-transfer catalysis (PTC) for the tandem cyanation and dimethylation of the in-situ formed pyridylacetonitrile. The PTC system allows for the continuous transfer of cyanide and hydroxide ions from the aqueous phase to the organic phase.[1] The hydroxide ion deprotonates the pyridylacetonitrile, forming a carbanion which is then alkylated by methyl iodide. This process is repeated for the second methylation. Using a strong base like 50% aqueous sodium hydroxide and a suitable PTC catalyst, such as a tetraalkylammonium salt, is crucial for high yields in such dialkylation reactions.[1][2]
Caption: Simplified mechanism of the phase-transfer catalyzed cyanation and dimethylation.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| 5-Bromo-3-(chloromethyl)pyridine | - | 206.48 | 1.0 |
| Sodium cyanide (NaCN) | 143-33-9 | 49.01 | 1.1 |
| Methyl iodide (CH₃I) | 74-88-4 | 141.94 | 2.5 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 0.05 |
| Sodium hydroxide (50% aq. solution) | 1310-73-2 | 40.00 | Excess |
| Toluene | 108-88-3 | 92.14 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Hexane | 110-54-3 | 86.18 | - |
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine the crude 5-bromo-3-(chloromethyl)pyridine (1.0 eq), sodium cyanide (1.1 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C and stir for 1-2 hours to facilitate the initial cyanation reaction. Monitor by TLC.
-
After the formation of (5-bromopyridin-3-yl)acetonitrile is observed, begin the dropwise addition of methyl iodide (2.5 eq) over 1 hour, maintaining the temperature at 50-60 °C.
-
Continue stirring vigorously at this temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the mono-methylated intermediate and formation of the desired product.
-
Cool the reaction mixture to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile as a pure compound.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.
-
Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. It should be handled with extreme care in a fume hood. A quench solution of sodium hypochlorite (bleach) and sodium hydroxide should be readily available to neutralize any cyanide-containing waste.
-
Methyl iodide is a known carcinogen and a potent alkylating agent. It should be handled in a fume hood with appropriate PPE.
-
The reactions involving thionyl chloride and sodium cyanide are exothermic and should be cooled appropriately during addition steps.
Characterization
The identity and purity of the final product, 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]
-
Infrared (IR) Spectroscopy: To identify the nitrile functional group (C≡N stretch typically appears around 2250 cm⁻¹).
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. The use of phase-transfer catalysis in the key synthetic step offers a practical and efficient approach, minimizing the use of harsh organic solvents and simplifying the reaction workup. By adhering to the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.
References
- science24.com. (2014, March 25). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles.
- ChemSynthesis. (2025, May 20). 2-(2-methyl-3-pyridinyl)-2-(1-pyrrolidinyl)propanenitrile.
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Wordpress. Phase Transfer Catalysis.
- PMC. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
- PubChemLite. 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile.
- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- ResearchGate. α‐Alkylation of arylacetonitriles.
- MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Atlantis Press. (2015, May). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- heteroletters.org. (2021, May-July). 447 Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021.
- ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
- MilliporeSigma. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.
- ChemicalBook. 2-(Pyridin-3-yl)propan-2-ol synthesis.
- BLDpharm. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
- ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Patsnap. Preparation method of 2-methyl-3-bromopyridine.
- Google Patents. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
- ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-3-pyridinemethanol | 37669-64-0.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in constructing C-C bonds.[1] This palladium-catalyzed reaction offers a powerful tool for medicinal chemists, particularly in the synthesis of biaryl and hetero-biaryl scaffolds which are prevalent in a multitude of biologically active molecules.[2] The focus of this guide, 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, is a key building block for accessing 3,5-disubstituted pyridine derivatives. These motifs are of significant interest in drug development due to their presence in a wide array of pharmacologically relevant compounds. The inherent challenges of working with nitrogen-containing heterocycles, such as potential catalyst inhibition, make a detailed, mechanistically-grounded protocol essential for successful and reproducible outcomes.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in Suzuki-Miyaura coupling reactions. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize diverse libraries of novel compounds for further investigation.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. This is often the rate-determining step of the reaction.[2] The strength of the C-Br bond (approximately 276 kJ/mol) makes bromopyridines generally more reactive than their chloro-counterparts.[2] This step results in the formation of a square-planar Pd(II) complex.
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium center. The presence of a base is critical here; it activates the organoboron species, typically by forming a more nucleophilic borate anion (RB(OH)3⁻), which then readily undergoes transmetalation.[5][6] The choice of base and solvent can significantly influence the rate and efficiency of this step.[5]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond of the product.[4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Suzuki-Miyaura coupling of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile | 1.0 equivalent |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand[6][7] |
| Base | e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)[8] |
| Solvent System | Anhydrous, degassed (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)[8][9] |
| Reaction Vessel | Schlenk flask or microwave vial |
| Inert Gas | Argon or Nitrogen |
| Standard Glassware | Syringes, needles, condensers, etc. |
| Magnetic Stirrer/Hotplate | |
| Analytical Tools | TLC, LC-MS, GC for reaction monitoring |
| Purification | Silica gel for column chromatography |
Procedure
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[8]
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 ratio) via syringe.[8]
-
Purge the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask. It is crucial to add the catalyst quickly and immediately re-establish the inert atmosphere.[8]
-
-
Reaction Execution:
-
Replace the septum with a condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath with vigorous stirring.[8]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[4]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2]
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
| Parameter | Rationale and Field-Proven Insights | Troubleshooting Common Issues |
| Catalyst and Ligand | The choice of palladium source and ligand is critical. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the oxidative addition step and preventing catalyst deactivation.[6][10][11] Pre-catalysts can also offer enhanced stability and activity.[7] | Low or No Conversion: Increase catalyst loading. Switch to a more active ligand system. Ensure the catalyst is not degraded. Catalyst Decomposition (black precipitate): Ensure rigorous exclusion of oxygen. Use a more robust ligand. Lower the reaction temperature. |
| Base | The base activates the boronic acid for transmetalation.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can impact the reaction rate and yield.[12] For substrates sensitive to strong bases, milder options like KF can be employed.[6] | Low Yield: Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and anhydrous if specified. |
| Solvent | A mixture of an organic solvent and water is typical. The organic solvent (e.g., dioxane, toluene, DMF) solubilizes the organic reagents, while water helps to dissolve the inorganic base.[9] The ratio can be optimized to balance solubility and reaction rate. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.[8] | Poor Solubility of Reagents: Change the organic solvent or adjust the solvent/water ratio. Side Reactions: Consider a different solvent system. For example, protodeborylation of the boronic acid can be an issue in some protic solvents. |
| Boronic Acid/Ester | Boronic acids can be prone to decomposition, particularly protodeborylation.[7] Boronate esters, such as pinacol esters, or trifluoroborate salts offer increased stability and can be advantageous for challenging couplings.[7][13] | Protodeborylation (loss of boronic acid): Use a boronate ester or trifluoroborate salt. Minimize reaction time and temperature. Use anhydrous conditions if possible. |
Conclusion
The Suzuki-Miyaura coupling of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a versatile and powerful method for the synthesis of novel 3,5-disubstituted pyridine derivatives. Success hinges on a careful selection of catalyst, base, and solvent, all grounded in a solid understanding of the reaction mechanism. By following the detailed protocols and considering the key parameters outlined in this guide, researchers in drug discovery and synthetic chemistry can effectively leverage this reaction to accelerate their research and development efforts.
References
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- RSC Publishing. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)
- Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- PMC. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- PMC.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Organic Chemistry Portal.
- The Journal of Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Hydrolysis of the Sterically Hindered Nitrile 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing direct access to primary amides and carboxylic acids. However, the molecule 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile presents a unique set of structural challenges that render standard hydrolysis conditions ineffective.
As a Senior Application Scientist, I approach this molecule by analyzing its two defining features:
-
Severe Steric Hindrance (The Gem-Dimethyl Effect): The nitrile group is attached to a quaternary alpha-carbon (an isobutyronitrile moiety). The bulky gem-dimethyl group creates a steric shield around the sp-hybridized cyano carbon, drastically raising the activation energy required for the approach of standard nucleophiles like water or hydroxide[1].
-
Chemoselectivity of the Bromopyridine Ring: The 5-bromopyridyl moiety is sensitive to harsh nucleophilic conditions. Utilizing high-temperature alkoxides or strong bases to force the hydrolysis could inadvertently trigger a Nucleophilic Aromatic Substitution (SNAr) or debromination, destroying the C-Br bond which is often required for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).
To overcome these challenges, we must abandon generic protocols and employ highly specific, causality-driven methodologies. We utilize the Radziszewski Reaction for partial hydrolysis to the amide, exploiting the "alpha-effect" of peroxides, and Harsh Acidic Hydrolysis for complete conversion to the carboxylic acid, which protects the halogenated aromatic ring from nucleophilic attack.
Experimental Pathways & Logical Workflows
The selection of the hydrolysis pathway depends entirely on the desired target derivative.
Pathway A: Partial Hydrolysis to the Primary Amide
To stop the hydrolysis at the primary amide, we employ1 [2]. Standard hydroxide (
Pathway B: Complete Hydrolysis to the Carboxylic Acid
To achieve the carboxylic acid, the amide must be further hydrolyzed. Because basic conditions risk SNAr on the bromopyridine, we utilize 2 [3]. Protonation of the nitrile nitrogen increases the electrophilicity of the cyano carbon, allowing water to attack despite the steric bulk, provided sufficient thermal energy (reflux) is applied [4].
Caption: Divergent synthetic pathways for the chemoselective hydrolysis of the hindered nitrile.
Quantitative Data Presentation
The following table summarizes the optimized parameters for both pathways, allowing for rapid comparison during experimental design.
| Parameter | Pathway A: Primary Amide | Pathway B: Carboxylic Acid |
| Target Product | 2-(5-Bromopyridin-3-yl)-2-methylpropanamide | 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid |
| Reagents | 30% | Conc. |
| Solvent System | Ethanol or Methanol | Aqueous (Neat acid mixture) |
| Temperature | 40 °C (Mild heating) | 100–120 °C (Reflux) |
| Reaction Time | 4–6 hours | 18–24 hours |
| Chemoselectivity | Excellent (Preserves C-Br bond) | Good (C-Br bond stable to acid) |
| Workup Strategy | Peroxide quench & organic extraction | Isoelectric point (pI) precipitation |
| Typical Yield | 80–90% | 70–85% |
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanamide
Self-Validating Principle: The evolution of oxygen gas visually confirms the collapse of the peroxycarboximidic acid intermediate. The thiosulfate quench ensures safety and prevents over-oxidation during concentration.
Materials:
-
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (1.0 equiv, e.g., 10 mmol)
-
Ethanol (Absolute) (20 mL)
-
2.0 M Aqueous
(1.2 equiv, 6 mL) -
30% Aqueous
(3.0 equiv, ~3.4 mL) -
Saturated Aqueous
(Sodium Thiosulfate)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile starting material in 20 mL of ethanol.
-
Base Addition: Add the 2.0 M
solution and cool the mixture to 0–5 °C using an ice-water bath. -
Peroxide Addition (Critical Step): Slowly add the 30%
dropwise over 15 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during addition. -
Heating: Remove the ice bath, attach a reflux condenser, and gently warm the reaction to 40 °C. Stir for 4–6 hours. You will observe mild effervescence (
evolution). -
Monitoring: Verify the consumption of starting material via LC-MS or TLC (UV detection at 254 nm).
-
Quenching: Cool the mixture to room temperature and slowly add 10 mL of saturated aqueous
. Stir for 15 minutes. Validation: Test with peroxide indicator strips to ensure complete destruction of peroxides before proceeding. -
Extraction & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the primary amide.
Caption: Mechanism of the Radziszewski Amidation highlighting the role of the hydroperoxide anion.
Protocol B: Synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanoic acid
Self-Validating Principle: The product is amphoteric (contains both a basic pyridine nitrogen and an acidic carboxylic group). Isolation relies on precise pH adjustment to the isoelectric point (pI) to precipitate the zwitterion, bypassing the need for complex chromatography.
Materials:
-
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (1.0 equiv, e.g., 10 mmol)
-
6.0 M Aqueous
(or 1:1 Conc. / ) (25 mL) -
Aqueous
or (for pH adjustment)
Step-by-Step Procedure:
-
Suspension: In a 100 mL heavy-walled round-bottom flask, suspend the nitrile in 25 mL of 6.0 M
. -
Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (100–120 °C) using a heating mantle. Note: The starting material will gradually dissolve as it protonates and hydrolyzes.
-
Prolonged Heating: Maintain reflux for 18–24 hours. The extreme steric hindrance of the gem-dimethyl group necessitates this extended timeframe.
-
Monitoring: Cool a 0.1 mL aliquot, neutralize, and check via LC-MS to ensure complete conversion of both the nitrile and the intermediate amide to the carboxylic acid.
-
Isoelectric Precipitation (Critical Step): Cool the bulk reaction mixture to 0–5 °C in an ice bath. Carefully add concentrated aqueous
(or ) dropwise while monitoring with a pH meter. -
Isolation: Adjust the pH to approximately 4.0–4.5 (the estimated isoelectric point of the bromopyridyl carboxylic acid). A thick white/off-white precipitate of the zwitterionic product will form.
-
Filtration: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry thoroughly under high vacuum.
References
- Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Source: Lumen Learning / Ventura College URL
- Source: ACS Omega (American Chemical Society)
- Nitrile to Acid - Common Conditions Source: Common Organic Chemistry URL
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL
Sources
Buchwald-Hartwig amination conditions for bromopyridine derivatives
Application Note: Optimized Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives
Abstract This guide details the strategic application of Buchwald-Hartwig amination for coupling amines with bromopyridine derivatives.[1][2][3] While 3- and 4-bromopyridines behave similarly to standard aryl halides, 2-bromopyridines present a unique challenge due to catalyst poisoning by the pyridine nitrogen. This document provides mechanistic insights, a ligand selection decision matrix, and two field-proven protocols: a standard method utilizing Third-Generation (G3) Buchwald precatalysts and an advanced method employing Pd-PEPPSI-IPent for sterically demanding or highly coordinating substrates.
Introduction & The "Pyridine Problem"
Bromopyridines are ubiquitous scaffolds in medicinal chemistry, yet they remain notorious for failing in standard cross-coupling screens. The primary failure mode is catalyst poisoning .
Unlike simple aryl bromides, the pyridine nitrogen possesses a lone pair capable of acting as a competitive ligand. In 2-bromopyridines, this nitrogen is proximal to the oxidative addition site, facilitating the formation of stable, off-cycle palladium dimers or coordinate species that arrest the catalytic cycle.
Key Challenges:
-
N-Coordination: The substrate (or product) binds to Pd(II), preventing amine coordination.
-
Electronic Deactivation: Electron-deficient pyridines (e.g., 2-bromo-6-fluoropyridine) undergo slow oxidative addition.
-
Reductive Dehalogenation: Common side reaction where the C-Br bond is reduced to C-H instead of forming the C-N bond.
Mechanistic Insight: The Poisoning Pathway
To overcome inhibition, one must use ligands that are sufficiently bulky to sterically preclude the approach of the pyridine nitrogen to the metal center while still allowing the amine nucleophile to enter.
Figure 1: The catalytic cycle highlighting the off-cycle equilibrium where the pyridine nitrogen coordinates to the Palladium center, effectively "poisoning" the catalyst.
Ligand & Catalyst Selection Matrix
The choice of ligand is the single most critical variable. For bromopyridines, "Generational" precatalysts are superior to in-situ generated catalysts (e.g., Pd2(dba)3 + Ligand) because they ensure a 1:1 Pd:Ligand ratio and rapid initiation.
| Substrate Class | Recommended Precatalyst | Ligand Class | Why? |
| Primary Amines | BrettPhos Pd G3 | Biaryl Phosphine | Selective for primary amines; prevents bis-arylation. |
| Secondary Amines | RuPhos Pd G3 | Biaryl Phosphine | Excellent for steric bulk; universal standard for secondary amines. |
| 2-Aminopyridines (as nucleophile) | Pd-PEPPSI-IPent | NHC (Carbene) | The bulky "umbrella" of the NHC ligand prevents the 2-aminopyridine from binding to Pd. |
| Base-Sensitive (Esters/Ketones) | Xantphos Pd G3 or Pd-PEPPSI-IPent | Bidentate / NHC | Compatible with weaker bases like Cs2CO3 or Na-BHT. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Buchwald G3 System)
Best for: 3-bromopyridine, 4-bromopyridine, and standard 2-bromopyridines with simple amines.
Reagents:
-
Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).
-
Note: If G3 is unavailable, use Pd(OAc)2 + Ligand (1:1 ratio) with water activation, but G3 is strongly preferred.
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with a magnetic stir bar.
-
Solids: Add the Bromopyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst: Add the Pd G3 Precatalyst (0.01 – 0.02 equiv / 1-2 mol%).[5]
-
Tip: For 2-bromopyridines, increase loading to 2-4 mol%.
-
-
Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox.
-
Heating: Heat to 80–100 °C for 2–12 hours.
-
Checkpoint: Monitor by LCMS.[2] If conversion stalls at 50%, do not add more catalyst; the system is likely poisoned. Switch to Protocol B.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.
Protocol B: The "Challenging Substrate" Method (Pd-PEPPSI-IPent)
Best for: 2-bromopyridines, coupling 2-aminopyridines (as nucleophiles), or substrates containing esters/ketones.
Reagents:
-
Base:
-
Standard: KOtBu (1.4 equiv).
-
Sensitive Functional Groups:Na-BHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide) or Cs2CO3.
-
-
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
Procedure:
-
Setup: Prepare a reaction vial with a stir bar under inert atmosphere (Ar/N2).
-
Loading: Add Bromopyridine (1.0 equiv) and Amine (1.1 equiv).
-
Base: Add KOtBu (1.4 equiv).
-
Critical: If using Na-BHT, prepare it in situ or add as a solid (2.0 equiv).
-
-
Catalyst: Add Pd-PEPPSI-IPent (2 mol%).
-
Solvent: Add 1,4-Dioxane (0.5 M). Higher concentration helps difficult couplings.
-
Heating: Heat to 60–80 °C .
-
Note: PEPPSI catalysts are extremely active; excessive heat (>100°C) can lead to rapid decomposition. Start lower.
-
-
Workup: Standard EtOAc dilution and Celite filtration.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPent . The NHC ligand provides better steric protection against N-coordination than phosphines. |
| Dehalogenation (Ar-H) | This occurs if the amine is sterically crowded or the reaction is too hot. Switch to RuPhos (prevents | |
| Stalled Reaction | Catalyst Death | If the reaction stops at 50%, the catalyst has crashed out as Pd-black. Add a second portion of catalyst after the first 2 hours, or switch to a more stable ligand like Xantphos . |
| Base Sensitivity | Decomposition of Ester/Ketone | Do NOT use NaOtBu. Use Cs2CO3 in Dioxane at 100°C (slower but milder) or Na-BHT with Pd-PEPPSI. |
References
-
Maiti, D., et al. (2011).[9] "A General Method for the Amidation of Aryl Halides with Ammonia and Amines." Chemical Science, 2(1), 57-68.[9] Link
-
Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal, 23(13), 3042-3046. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. Link
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes." Organic Process Research & Development, 17, 346-353. Link
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 8. Selective Monoarylation of Primary Amines Using the Pd-PEPPSI-IPent(Cl) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Reagents for alkylation of 2-(5-Bromopyridin-3-yl)acetonitrile
Application Note: Precision Alkylation of 2-(5-Bromopyridin-3-yl)acetonitrile
Executive Summary
The alkylation of 2-(5-Bromopyridin-3-yl)acetonitrile (CAS 39891-08-2) is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores. While the nitrile group activates the
-
Regioselectivity: Competition between the desired
-alkylation and undesired -alkylation (quaternization of the pyridine nitrogen). -
Chemo-control: High acidity of the mono-alkylated product often leads to "runaway" bis-alkylation.[1]
This guide details three validated protocols to address these challenges, moving beyond standard recipes to provide mechanistic control strategies.
Mechanistic Analysis & Reagent Selection
Substrate Properties
-
Acidity (
): The -protons of 2-(5-Bromopyridin-3-yl)acetonitrile are estimated to have a in DMSO. This is significantly more acidic than phenylacetonitrile ( ) due to the electron-withdrawing inductive effect (-I) of the pyridine ring and the bromine atom. -
Nucleophilicity: The anion formed is ambident.[1] While the carbon is the softer nucleophile, the pyridine nitrogen remains a competent nucleophile, especially with highly reactive electrophiles (e.g., MeI, BnBr).[1]
Base Selection Matrix
| Base | Mechanism | Recommendation | |
| NaH | 35 | Irreversible deprotonation | Standard. Good for unhindered electrophiles.[1] Risk of bis-alkylation.[1][2] |
| LiHMDS / KHMDS | 26 | Kinetic control | High Precision. Steric bulk suppresses |
| KOtBu | 17-19 | Equilibrium deprotonation | Specific. Used in "Borrowing Hydrogen" catalysis with alcohols (Green Chemistry).[1] |
| NaOH / TEBA | 15.7 | Phase Transfer Catalysis | Scalable. Best for simple alkylations where |
Strategic Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for avoiding side reactions.
Figure 1: Reaction pathway analysis showing the competition between the desired C-alkylation and the primary side reactions (N-alkylation and Bis-alkylation).
Detailed Experimental Protocols
Protocol A: Kinetic Control (High Selectivity)
Best for: Avoiding bis-alkylation and N-alkylation with reactive halides.
Reagents:
-
Substrate: 1.0 equiv
-
Base: LiHMDS or KHMDS (1.0 M in THF), 1.1 equiv[1]
-
Electrophile: Alkyl Halide (
), 1.05 equiv[1] -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with substrate and anhydrous THF (
concentration).[1] -
Deprotonation: Cool the solution to -78°C (dry ice/acetone).
-
Base Addition: Add LiHMDS dropwise over 15 minutes. The solution will likely turn deep yellow/orange (characteristic of the pyridyl-acetonitrile anion).
-
Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the electrophile (neat or in minimal THF) dropwise.
-
Warm-up: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not rush this step; keeping it cold suppresses N-alkylation.
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1][3]
Why this works: The bulky HMDS base is too sterically hindered to coordinate effectively with the pyridine nitrogen, and the low temperature prevents the thermodynamic equilibration that leads to bis-alkylation.[1]
Protocol B: Thermodynamic Control (Standard Scale-Up)
Best for: Less reactive electrophiles or large-scale synthesis where minor bis-alkylation is acceptable.
Reagents:
-
Substrate: 1.0 equiv
-
Base: NaH (60% dispersion), 1.2 equiv[1]
-
Electrophile: Alkyl Halide, 1.1 equiv[1]
-
Solvent: DMF or DMF/THF (1:1)
Procedure:
-
Base Prep: Wash NaH with hexanes (optional, to remove oil) under
.[1] Suspend in dry DMF at 0°C . -
Addition: Add a solution of the substrate in DMF dropwise to the NaH suspension. Caution:
gas evolution. -
Aging: Stir at 0°C for 45 minutes. The mixture will become homogeneous and colored.
-
Reaction: Add the electrophile dropwise.
-
Temperature: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Workup: Pour into ice water. If the product is solid, filter; otherwise, extract with EtOAc/Hexanes.[1]
Critical Note: If bis-alkylation is observed, switch to "Inverse Addition" : Add the pre-formed anion solution into a solution of the electrophile.[1] This keeps the electrophile in excess relative to the anion locally.[1]
Protocol C: "Green" Catalytic Alkylation (Borrowing Hydrogen)
Best for: Using Alcohols instead of Halides (Avoids mutagenic alkyl halides).
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Primary Alcohol (
), 1.5 equiv[1][4] -
Catalyst:
(1 mol%) or similar Ru/Ir pincer complexes.[1] -
Base: KOH or KOtBu (10-20 mol%)
-
Solvent: Toluene or Xylene (or neat).
Procedure:
-
Combine substrate, alcohol, catalyst, and base in a sealed tube.[1][5]
-
Heat to 100–120°C for 12–24 hours.
-
The catalyst dehydrogenates the alcohol to an aldehyde, the nitrile undergoes aldol condensation, and the catalyst re-hydrogenates the alkene to the alkane.[1]
-
Advantage: Water is the only byproduct.[1][4][6] High mono-selectivity is intrinsic to the mechanism.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Bis-alkylation > 10% | Proton exchange between product and starting material.[1] | Use Protocol A (LiHMDS). Ensure reaction stays below -20°C. Stop reaction at 90% conversion. |
| N-alkylation (Pyridinium) | Pyridine ring is too nucleophilic.[1] | Use a non-polar solvent (Toluene) if possible.[1] Use a bulkier leaving group (e.g., Alkyl Tosylate instead of Iodide).[1] |
| No Reaction | Anion is too stable (common with 5-Br substitution). | Add 1.0 equiv of LiCl or HMPA (toxic, use DMPU as sub) to break up ion aggregates.[1] |
| Polymerization | Base concentration too high.[1] | Dilute reaction to 0.1 M. Add base slower. |
References
-
Synthesis of Pyridylacetonitriles
-
Green Alkylation (Ir-Catalyzed)
-
Substrate Data
-
ChemicalBook. 2-(5-Bromopyridin-3-yl)acetonitrile Product Properties and Synthesis. Link
-
-
Acidity of Pyridines
-
Base Selection for Nitriles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]
- 7. helios.eie.gr [helios.eie.gr]
- 8. Alkylation of Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Executive Summary
This guide details the scalable synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (CAS: 1257432-08-8). This motif serves as a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GLP-1 analogs, where the gem-dimethyl group provides metabolic stability by blocking the benzylic position from oxidation.
We present a Transition Metal-Catalyzed Cross-Coupling approach as the primary scalable route. Unlike classical linear syntheses involving radical bromination and cyanide displacement, this method utilizes a Palladium-catalyzed
Strategic Route Analysis
The Challenge: Regio- and Chemoselectivity
The target molecule requires the installation of a sterically demanding quaternary nitrile at position 3 of the pyridine ring while preserving a bromine atom at position 5 for future functionalization.
Route Comparison
| Feature | Route A: Pd-Catalyzed | Route B: Classical Alkylation |
| Starting Material | 3,5-Dibromopyridine (Commercial, Cheap) | 5-Bromo-3-methylpyridine |
| Key Reagent | Isobutyronitrile | NaCN / Methyl Iodide |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Safety Profile | High (Standard organic solvents) | Low (Radical bromination, Cyanide salts) |
| Scalability | Excellent (Flow/Batch compatible) | Moderate (Exotherms, purification load) |
| Major Impurity | Bis-coupled product | Hydrolyzed amide/acid |
Selected Strategy: Desymmetrization of 3,5-Dibromopyridine
We utilize the statistical desymmetrization of 3,5-dibromopyridine. By controlling stoichiometry and catalyst choice, we selectively couple isobutyronitrile at one bromine site. The steric bulk of the introduced gem-dimethyl group retards the second oxidative addition, naturally favoring the mono-product.
Detailed Protocol: Pd-Catalyzed -Arylation[1]
Reaction Scheme
The synthesis proceeds via the coupling of 3,5-dibromopyridine with isobutyronitrile using a Palladium(0) source and a bulky phosphine ligand.
Caption: Single-step desymmetrization of 3,5-dibromopyridine via Pd-catalyzed alpha-arylation.
Materials & Equipment
-
Reactor: Double-jacketed glass reactor (5L for pilot scale) with overhead stirring.
-
Inert Gas: Nitrogen or Argon (Strict O2 exclusion required).
-
Reagents:
-
3,5-Dibromopyridine (1.0 equiv)
-
Isobutyronitrile (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv) - Base choice is critical for enolate formation.
-
Pd(dba)₂ (1.5 mol%) - Pre-catalyst.
-
Xantphos (1.6 mol%) - Ligand (Large bite angle favors reductive elimination).
-
Toluene (Anhydrous, 10 V).
-
Step-by-Step Procedure
Phase 1: Catalyst Pre-formation (The "Activated" Mix)
-
In a glovebox or under strict Schlenk conditions, charge a mixing vessel with Pd(dba)₂ and Xantphos .
-
Add Toluene (2 V) and stir at ambient temperature for 20 minutes.
-
Observation: Solution should turn from dark purple/red to a clear orange/yellow, indicating ligation.
-
Phase 2: Reaction Assembly
-
Charge the main reactor with 3,5-Dibromopyridine and anhydrous Toluene (8 V).
-
Add Isobutyronitrile via syringe/addition funnel.
-
Cool the mixture to 0°C.
-
Critical Step: Add LiHMDS solution dropwise over 30 minutes.
-
Transfer the Catalyst Solution (from Phase 1) into the main reactor via cannula.
Phase 3: Reaction & Monitoring
-
Warm the reactor to 70°C .
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/UPLC.
-
Target: >95% conversion of SM.
-
Stop Condition: If Bis-coupled impurity > 5%, cool immediately.
-
Phase 4: Workup & Purification
-
Cool to Room Temperature (RT).
-
Quench with saturated NH₄Cl (aq) (5 V).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 3 V).
-
Combine organics, wash with Brine , and dry over Na₂SO₄ .
-
Crystallization:
-
Concentrate crude to ~3 V.
-
Add Heptane (6 V) slowly at 50°C.
-
Cool to 0°C over 2 hours.
-
Filter the off-white solid.
-
Process Data & QC Specifications
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline solid | Colored impurities indicate Pd residues. |
| Purity (HPLC) | > 98.0% (a/a) | Critical for subsequent coupling steps. |
| Pd Content | < 20 ppm | Metal scavenging (e.g., SiliaMetS®) may be required if crystallization is insufficient. |
| Water Content | < 0.5% | Nitriles can hydrolyze; ensure dryness. |
| Yield | 65–75% | Balance between conversion and bis-coupling avoidance. |
Troubleshooting & Optimization
Controlling the Mono/Bis Ratio
The most common failure mode is over-reaction.
-
Symptom: High levels of 3,5-bis(2-cyanopropan-2-yl)pyridine.
-
Fix:
-
Reduce temperature to 50°C.
-
Use a slight excess of 3,5-dibromopyridine (1.2 equiv) and recycle the unreacted starting material during purification.
-
Switch ligand to P(tBu)₃ (highly active but sterically sensitive) which may further discriminate between the SM and the mono-product.
-
Catalyst Deactivation
-
Symptom: Reaction stalls at 50% conversion.
-
Cause: Oxygen ingress or moisture in Toluene/LiHMDS.
-
Fix: Ensure LiHMDS is fresh (titrate if necessary). Sparge solvents with Argon for 30 mins prior to use.
Process Flow Diagram
Caption: Operational workflow for the scalable synthesis of the target nitrile.
References
-
Culkin, D. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[4] Accounts of Chemical Research, 36(4), 234–245. Link
-
Wu, L., Hartwig, J. F. (2005). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions.[5] Journal of the American Chemical Society, 127(45), 15824–15832. Link
-
You, J., & Verkade, J. G. (2003). P(i-BuNCH2CH2)3N: An Efficient Ligand for the Pd-Catalyzed α-Arylation of Nitriles. The Journal of Organic Chemistry, 68(21), 8003–8007. Link
-
BenchChem. (2025).[6] Application Notes for Pyridine Functionalization. BenchChem Synthesis Database. Link
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijssst.info [ijssst.info]
- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 5. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
C-H activation strategies involving 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Both protocols leverage the inherent steric bias of the substrate to achieve high regioselectivity at the C6 position. These application notes provide a solid foundation for researchers to explore the rich chemistry of this heterocyclic scaffold, accelerating progress in drug discovery and materials science. [13]
References
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available at: [Link]
-
Rhodium(III)-Catalyzed Activation and Functionalization of Pyridine C–H Bond by Exploring a Unique Double Role of “N-Heterocyclic Carbene–Pyridyl” Ligand Platform. Organometallics. Available at: [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Royal Society of Chemistry. Available at: [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. Available at: [Link]
-
Strategies for C−H activation of aromatic aldehydes. ResearchGate. Available at: [Link]
-
The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Royal Society of Chemistry. Available at: [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Mechanism of Direct C−H Arylation of Pyridine via a Transient Activator Strategy. Nanyang Technological University. Available at: [Link]
-
Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. Available at: [Link]
-
Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PubMed. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. Available at: [Link]
-
Scheme 9: Rhodium-catalyzed pyridine C-H alkylation with acrylates and... ResearchGate. Available at: [Link]
-
Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Royal Society of Chemistry. Available at: [Link]
-
Iridium-catalyzed C-H borylation of pyridines. ResearchGate. Available at: [Link]
-
C-H Functionalization Chemistry to Accelerate Drug Discovery. Chemspeed Technologies. Available at: [Link]
-
Iridium-catalysed C–H borylation of pyridines. Royal Society of Chemistry. Available at: [Link]
-
Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. MDPI. Available at: [Link]
-
Catalytic C-H Activation. Chemistry Letters. Available at: [Link]
-
Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. National Center for Biotechnology Information. Available at: [Link]
-
Selected applications of C-H activation. YouTube. Available at: [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Center for Biotechnology Information. Available at: [Link]
-
C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Functionalization of Bromopyridine Nitriles in Pharmaceutical Development
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus Scaffold: 5-Bromo-2-pyridinecarbonitrile (and related isomers)
Introduction: The Strategic Value of the Bromopyridine Nitrile Scaffold
In modern drug discovery, functionalized pyridines are ubiquitous due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. Among these, 5-bromo-2-pyridinecarbonitrile stands out as a highly versatile, bifunctional pharmaceutical intermediate.
The strategic value of this scaffold lies in its orthogonal reactivity:
-
The C-Br Bond: The strongly electron-withdrawing nature of the nitrile group at the 2-position renders the pyridine ring highly electron-deficient. This accelerates the oxidative addition of low-valent transition metals (e.g., Pd(0)), making the bromine atom an excellent handle for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions[1],[2].
-
The Nitrile Group (-CN): The cyano group can be selectively reduced to primary amines or aldehydes, or hydrolyzed to amides and carboxylic acids, enabling the rapid generation of diverse pharmacophores such as diamidines (antiprotozoal agents) or piperidinyl-pyridines (H3 receptor antagonists)[1],[2].
Mechanistic Causality in Divergent Functionalization
Successful functionalization of bromopyridine nitriles requires precise control over reaction conditions to prevent competitive side reactions (e.g., nitrile coordination to the metal catalyst or premature hydrolysis).
-
Suzuki-Miyaura Coupling: The use of
is highly effective here. The electron-deficient pyridine ring rapidly undergoes oxidative addition. A biphasic solvent system (Toluene/Methanol/Aqueousngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) is employed because toluene provides the necessary boiling point for thermal activation, methanol ensures the solubility of the arylboronic acid, and the aqueous base is critical for forming the reactive palladium-boronate complex required for the transmetalation step. -
Buchwald-Hartwig Amination: Amination of electron-deficient heteroaryls is notoriously prone to catalyst deactivation and
-hydride elimination. To counteract this, the bulky, electron-rich biaryl phosphine ligand DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is utilized,[3]. The dicyclohexyl groups provide massive steric bulk that forces the palladium center to undergo rapid reductive elimination (forming the C-N bond), while the dimethylamino group offers transient secondary coordination to stabilize the active Pd(0) species[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Selective Nitrile Reduction: Reducing the nitrile to an aldehyde without hydrodehalogenation of the C-Br bond requires a highly controlled hydride transfer. DIBAL-H at strictly cryogenic temperatures (–78 °C) halts the reduction at the stable iminium intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup[4].
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the core bromopyridine nitrile scaffold.
Divergent synthetic workflows for the functionalization of 5-bromo-2-pyridinecarbonitrile.
Quantitative Data Summary
The table below summarizes the optimized parameters for the three primary transformations discussed in this application note.
| Transformation | Target Bond | Catalyst / Reagent | Ligand | Solvent & Temp | Typical Yield |
| Suzuki-Miyaura | C-C (Aryl) | Toluene/MeOH (2:1), 80 °C | 70–85% | ||
| Buchwald-Hartwig | C-N (Amine) | DavePhos (6 mol%) | DME, 80 °C | 60–80% | |
| Nitrile Reduction | -CN to -CHO | DIBAL-H (1.0 equiv) | None | DCM, -78 °C | 75–90% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity and reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling[1]
Objective: Synthesis of aryl-pyridine nitriles via C-C bond formation.
-
Reagent Charging: To a clean, dry Schlenk flask, add 5-bromo-2-pyridinecarbonitrile (1.0 equiv), the desired arylboronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent Addition: Add a 2:1 mixture of Toluene and Methanol (approx. 10 mL/mmol of substrate).
-
Base Addition: Add a 2.0 M aqueous solution of
(2.0 equiv). -
Deoxygenation (Critical Step): Sparge the vigorously stirred biphasic mixture with ultra-pure nitrogen gas for at least 15 minutes. Self-Validation: Failure to thoroughly deoxygenate will result in the rapid formation of a black palladium precipitate (catalyst death) and high levels of boronic acid homocoupling.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere overnight.
-
In-Process Monitoring: Analyze an organic aliquot via LC-MS. The reaction is deemed complete when the starting material mass (m/z 183/185) is fully consumed.
-
Workup: Cool to room temperature, partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over
, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination[2]
Objective: Synthesis of amino-pyridine nitriles using DavePhos.
-
Catalyst Pre-Activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flask with 5-bromo-2-pyridinecarbonitrile (1.0 equiv),
(0.02 equiv), DavePhos (0.06 equiv), and anhydrous (1.5 equiv). -
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME).
-
Complex Formation: Stir the suspension at room temperature for 15 minutes. Self-Validation: Observe a color shift from deep purple/red (
) to a lighter orange/yellow, indicating the successful formation of the active Pd(0)-DavePhos complex. -
Amine Addition: Add the secondary amine (e.g., a piperidine derivative, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–8 hours. Monitor via TLC (UV active).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts and palladium black, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash chromatography.
Protocol C: Selective Nitrile Reduction to Aldehyde[4]
Objective: Conversion of the nitrile to an aldehyde without C-Br reduction.
-
Preparation: Dissolve 5-bromo-2-pyridinecarbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M concentration) under an argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.
-
DIBAL-H Addition: Dropwise, add a 1.5 M solution of DIBAL-H in toluene (1.0 equiv). Self-Validation: The internal temperature must be monitored via a thermocouple and kept strictly below –65 °C during addition to prevent over-reduction to the primary amine.
-
Reaction: Stir the resulting solution at –78 °C for 5 hours. Self-Validation: The solution will typically turn a distinct orange color, indicating the stable formation of the tetrahedral iminium intermediate.
-
Quench & Hydrolysis: Carefully quench the reaction at –78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1M HCl. Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour until the emulsion breaks into two clear phases.
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate to yield 5-bromo-2-pyridinecarboxaldehyde.
References
-
Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum Source: PubMed Central (PMC) URL:[Link]
- Source: European Patent Office (EP1789410B1)
- Source: World Intellectual Property Organization / Google Patents (WO2008021851A2)
Sources
- 1. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 213697-53-1: 2-Dicyclohexylphosphino-2'-(N,N-dimethyla… [cymitquimica.com]
- 4. WO2008021851A2 - Novel compounds as antagonists or inverse agonists for opioid receptors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Welcome to the dedicated technical support guide for the purification of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this key chemical intermediate.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, offering step-by-step solutions and the scientific reasoning behind them.
Question 1: My crude product is an oil/semi-solid and I'm unsure how to proceed with purification. What is the first step?
Answer: An oily or semi-solid crude product is common and can be tackled systematically. The initial step is to attempt to induce crystallization.
Step-by-Step Protocol:
-
Solvent Trituration:
-
Place a small sample of your crude oil in a flask.
-
Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility at room temperature (e.g., hexanes, diethyl ether).
-
Stir or sonicate the mixture. The goal is to "wash" away more soluble impurities, leaving behind the potentially more crystalline product.
-
-
Inducing Crystallization:
-
If trituration yields a solid, you can proceed with recrystallization.
-
If it remains an oil, try dissolving a small sample in a minimal amount of a suitable hot solvent (see FAQ on solvent selection) and then slowly cool it to room temperature, followed by cooling in an ice bath.
-
"Seeding" with a previously obtained pure crystal can also initiate crystallization.
-
Causality Explained: Oily products are often a mixture of the desired compound and impurities that lower its melting point. Trituration works by selectively dissolving these impurities. Inducing crystallization from a supersaturated solution allows the desired molecules to self-assemble into a more stable, lower-energy crystal lattice, excluding impurities.
Question 2: I am performing a column chromatography purification, but I'm getting poor separation of my product from a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good separation in column chromatography is crucial for high purity.[1] Several parameters can be adjusted to enhance resolution.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
The polarity of the eluent is the most critical factor. If your compound and the impurity are eluting too quickly and together, decrease the polarity of the mobile phase. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 15%.
-
Conversely, if the compounds are moving too slowly, a slight increase in polarity might be necessary.
-
Utilize Thin-Layer Chromatography (TLC) to test various solvent systems before running the column to find the optimal mobile phase that provides the best separation (Rf value difference) between your product and the impurity.[1]
-
-
Adjust the Stationary Phase:
-
Standard silica gel is the most common stationary phase. If you are struggling with separation on silica, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica (like C18). The choice depends on the nature of your compound and the impurities.
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area and the number of theoretical plates, allowing for better equilibrium between the stationary and mobile phases.
-
Flow Rate: A slower flow rate can improve separation by allowing more time for this equilibrium to be established.
-
Data-Driven Approach:
| Parameter | Adjustment for Better Separation | Rationale |
| Mobile Phase Polarity | Decrease for non-polar compounds, increase for polar compounds | Alters the elution time of compounds based on their affinity for the stationary vs. mobile phase. |
| Stationary Phase | Change from silica to alumina or reverse-phase | Exploits different interaction mechanisms (e.g., polarity, ion-exchange) to achieve separation. |
| Column Length | Increase | Increases the number of theoretical plates, providing more opportunities for separation. |
| Flow Rate | Decrease | Allows for better equilibration of the analyte between the stationary and mobile phases. |
Workflow for Optimizing Column Chromatography:
Caption: Decision-making workflow for optimizing column chromatography.
Question 3: My recrystallization attempt resulted in a low yield, or no crystals formed at all. What went wrong?
Answer: Successful recrystallization depends on the precise control of solubility.[2][3] Low yield or failure to crystallize can stem from several factors.
Troubleshooting Recrystallization:
-
Solvent Selection is Key:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
If no single solvent works, a two-solvent system can be effective.[2] The first solvent should readily dissolve the compound, while the second should be a non-solvent in which the first solvent is miscible.
-
-
Using the Minimum Amount of Hot Solvent:
-
Adding too much hot solvent will keep the compound dissolved even at low temperatures, preventing crystallization. Always add the hot solvent in small portions until the compound just dissolves.[2]
-
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization.
-
Slow Cooling: Rapid cooling can lead to the precipitation of an impure solid rather than the formation of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Causality Explained: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. By dissolving the crude material in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities behind in the solution.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile?
| Property | Expected Value/Appearance | Source/Analogy |
| Molecular Formula | C9H9BrN2 | [4] |
| Molecular Weight | 225.09 g/mol | [4] |
| Physical Form | Likely a solid or semi-solid at room temperature | Analogy with similar bromopyridine derivatives |
| Purity (Commercial) | Typically ≥95-98% | [5] |
| Storage | Sealed in a dry, well-ventilated area, often at 2-8°C | [5] |
Q2: What are the most likely impurities in a crude sample of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile?
A2: The impurities will largely depend on the synthetic route. Common impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Over-brominated or Under-brominated Species: If bromination is a step in the synthesis, related pyridine compounds with different numbers of bromine atoms may be present.[6][7]
-
Solvent Residues: Residual solvents from the reaction or workup.
-
By-products from Side Reactions: Depending on the reaction conditions, side reactions can lead to various structural isomers or degradation products.
Q3: How do I choose the right purification method: Recrystallization vs. Column Chromatography?
A3: The choice depends on the nature of the crude product and the impurities.
Decision-Making Framework:
Sources
- 1. magritek.com [magritek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protodebromination in Pyridine Couplings
Current Status: Operational Topic: Troubleshooting Hydrodehalogenation (Protodebromination) in Pd-Catalyzed Cross-Couplings Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Directive: The "2-Pyridyl Problem"
Welcome to the technical support hub for pyridine functionalization. You are likely here because your LCMS shows a mass corresponding to [M-79/80] (loss of bromine, gain of hydrogen) instead of your desired cross-coupled product.
This is Protodebromination (also known as hydrodehalogenation).
In pyridine couplings, this is not a random side reaction; it is a mechanistic inevitability if your catalytic cycle is slower than the rate of hydride transfer. Pyridines are electron-deficient, making the oxidative addition of Pd(0) fast, but the resulting 2-pyridyl-palladium species is inherently unstable and prone to reduction before it can undergo transmetallation (Suzuki) or amine binding (Buchwald).
This guide provides the diagnostic logic and protocols to outrun this side reaction.
Diagnostic & Mechanism[1][2]
Is it Protodebromination or Protodeboronation?
Before troubleshooting, confirm the source of the hydrogen.
-
Protodeboronation: The Boronic Acid loses boron and gains H. (Common in Suzuki).
-
Protodebromination: The Aryl Halide (Pyridine) loses Br and gains H. (The focus of this guide).
The Mechanism of Failure
The diagram below illustrates the "Fork in the Road." To save your yield, Path A (Product) must be kinetically faster than Path B (Reduction) .
Caption: The kinetic competition between the desired cross-coupling (Path A) and the destructive hydrodehalogenation (Path B).[1] Path B dominates when the catalytic cycle stalls.
Suzuki-Miyaura Troubleshooting
The Issue: You are coupling a 2-bromopyridine with a boronic acid. You see significant reduced pyridine. The Cause: The transmetallation step is too slow, or you have introduced a hydride source (secondary alcohol).
Protocol A: The "Anhydrous" Rescue
Use this when standard aqueous/alcohol conditions fail.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or Pd(amphos)Cl₂ | Rapid activation. XPhos promotes difficult transmetallation steps. |
| Solvent | Toluene or 1,4-Dioxane | Strictly aprotic. Avoid Isopropanol/Ethanol (these are hydride donors). |
| Base | K₃PO₄ (finely ground) | Anhydrous bases prevent hydrolysis. K₃PO₄ is superior to carbonates for pyridines. |
| Additives | Water (Trace only) | Use a defined ratio (e.g., 10:1 Solvent:Water) only if absolutely necessary for boronate activation. |
Step-by-Step Methodology
-
Charge Vessel: Add 2-bromopyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to a reaction vial.
-
Catalyst Addition: Add XPhos Pd G4 (2–5 mol%).
-
Note: Do not use Pd(PPh₃)₄. It is too slow and prone to oxidation.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Heat: Seal and heat to 100°C immediately.
-
Why? A slow ramp-up allows the unstable Py-Pd-Br intermediate to decompose before the cycle gets moving.
-
-
Monitor: Check LCMS at 1 hour. If starting material remains but byproduct is increasing, add more catalyst, not more heat.
Buchwald-Hartwig Troubleshooting
The Issue: Coupling 2-bromopyridine with an amine. The reaction stalls, and reduced pyridine is the major impurity. The Cause: Catalyst poisoning. The pyridine nitrogen binds to Pd, shutting down the cycle. The amine (if primary) or base then acts as a hydride source.
Protocol B: The "Steric Bulk" Shield
Use this to prevent catalyst poisoning.
| Parameter | Recommendation | Rationale |
| Ligand | BrettPhos (Primary amines) or RuPhos (Secondary amines) | Bulky ligands physically block the pyridine nitrogen from binding to the Pd center. |
| Precatalyst | Pd G4 Precatalysts | Ensures 1:1 L:Pd ratio. Avoids excess Pd that can coordinate to Pyridine. |
| Base | NaOtBu | Strong base required for rapid amine deprotonation. |
| Solvent | Toluene or t-Amyl Alcohol | t-Amyl alcohol is sterically hindered and less likely to beta-hydride eliminate than iPrOH. |
Step-by-Step Methodology
-
Catalyst Prep: It is highly recommended to use a pre-formed precatalyst (e.g., BrettPhos Pd G4 ). If mixing in situ, stir Pd(OAc)₂ and Ligand (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrates.
-
Charge: Add 2-bromopyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the vial.
-
Inert: Evacuate and backfill with N₂/Ar (3 cycles).
-
Solvent: Add anhydrous Toluene (0.25 M).
-
Reaction: Heat to 80–100°C .
-
Tip: If using a primary amine, avoid temperatures >110°C to minimize beta-hydride elimination from the amine itself.
-
Frequently Asked Questions (FAQs)
Q: I am using Pd(dppf)Cl₂ for a Suzuki coupling and getting 40% de-brominated byproduct. Why? A: Pd(dppf)Cl₂ is robust but often too slow for unstable 2-pyridyl intermediates. The "bite angle" is good, but the oxidative addition/transmetallation balance is off. Switch to a bulky monophosphine system like XPhos or SPhos , which accelerates the transmetallation step, effectively "outrunning" the reduction pathway.
Q: Can I use Ethanol/Water as a solvent?
A: Avoid it. Primary and secondary alcohols are excellent hydride sources. Palladium can abstract a hydride from the alpha-carbon of the alcohol (via
Q: My pyridine has an electron-withdrawing group (CN, CF3). Is it more stable? A: No, it is less stable. Electron-withdrawing groups make the C-Br bond more electrophilic (faster oxidative addition), but they also make the ring more electron-deficient, destabilizing the Pd(II) intermediate and making it more prone to reduction. You need to run these reactions faster and with higher catalyst loading (5 mol%).
Q: Why do you recommend Precatalysts (G3/G4) instead of Pd₂dba₃? A: Pd₂dba₃ contains "dba" (dibenzylideneacetone), which is a ligand itself. It can compete with your phosphine ligand for the metal center, slowing down the reaction. In pyridine couplings, any deceleration allows the "Path B" (reduction) to take over. G3/G4 precatalysts release the active species immediately upon base exposure.
References
-
Mechanistic Studies on Protodeboronation
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link
-
-
Buchwald-Hartwig Optimization for Pyridines
-
Maitre, L., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Organic Process Research & Development. Link
-
-
Prevention of Hydrodehalogenation (General Pd-Catalysis)
-
Precatalyst Utility (G3/G4 Systems)
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link
-
-
Beta-Hydride Elimination from Solvents
-
Lundgren, R. J., et al. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. Link
-
Sources
Technical Support Center: Optimizing Solvent Selection for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile Reactions
Introduction
Welcome to the technical support center for optimizing reactions involving 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental design. The following question-and-answer format directly addresses specific challenges you may encounter, with a focus on the critical role of solvent selection in achieving desired reaction outcomes.
Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the synthesis and subsequent reactions of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
Question 1: My reaction to synthesize 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is showing low yield and multiple byproducts. What are the likely causes and how can I optimize the solvent?
Answer:
Low yields and the formation of impurities during the synthesis of pyridine-based nitriles often stem from suboptimal reaction conditions, particularly the choice of solvent. The synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can be approached through various synthetic routes, with nucleophilic substitution reactions being a common method.[1] The solvent plays a crucial role in these reactions by influencing reactant solubility, nucleophile reactivity, and the stability of intermediates.
Common Causes of Low Yield and Impurity Formation:
-
Inappropriate Solvent Polarity: The polarity of the solvent is a critical factor. For S
N2-type reactions, such as the Kolbe Nitrile Synthesis, polar aprotic solvents like DMSO and acetone are generally preferred.[2] These solvents can effectively solvate the counter-ion of the cyanide salt, leaving the cyanide nucleophile more "naked" and, therefore, more reactive.[3] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "cage" that reduces its reactivity.[4] -
Side Reactions: The pyridine ring's electron-deficient nature can make it susceptible to side reactions.[5] Additionally, the nitrile group itself can undergo hydrolysis to form amides or carboxylic acids, especially in the presence of water and under acidic or basic conditions.[6] Polymerization of the cyanopyridine can also occur, particularly at high temperatures.[6]
-
Poor Solubility of Reagents: If the starting materials are not fully dissolved, the reaction will be heterogeneous, leading to slower reaction rates and lower yields.
Solvent Optimization Strategy:
-
Start with a Polar Aprotic Solvent: For nucleophilic substitution reactions to introduce the nitrile group, begin with a high-quality, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) .[3] These solvents are known to enhance the rate of S
N2 reactions.[2][4] -
Ensure Anhydrous Conditions: Moisture can lead to hydrolysis of the nitrile product.[6] Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor Reaction Temperature: Elevated temperatures can promote side reactions like polymerization.[6] Maintain strict temperature control throughout the reaction.
-
Consider a Solvent Screen: If the initial choice is not optimal, perform a systematic screen of solvents with varying polarities.
| Solvent Class | Recommended Solvents | Rationale | Potential Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Favors S | Can be difficult to remove during workup due to high boiling points. |
| Polar Protic | Isopropanol, Ethanol | Generally not recommended for S | Can lead to solvolysis and reduced yields. |
| Non-Polar | Toluene, Dioxane | May be suitable for certain reaction types, but often lead to poor solubility of ionic reagents. | Slower reaction rates are common. |
Question 2: I am performing a nucleophilic aromatic substitution (SNAr) on the pyridine ring of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, but the reaction is sluggish. How can solvent choice impact this?
Answer:
The success of SNAr reactions on pyridine rings is highly dependent on the reaction conditions, with solvent choice being a key parameter.[7] The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but the reaction can still be slow without proper optimization.[5]
Impact of Solvent on SNAr Reactions:
-
Stabilization of the Meisenheimer Complex: The intermediate in an S
NAr reaction is a negatively charged species known as the Meisenheimer complex. Polar aprotic solvents are particularly effective at stabilizing this intermediate, thereby lowering the activation energy of the reaction.[7] -
Nucleophile Reactivity: As with S
N2 reactions, polar aprotic solvents enhance the reactivity of the nucleophile by solvating the accompanying cation.[3] Protic solvents can hinder the reaction by hydrogen-bonding with the nucleophile.[3] -
Solubility: Ensuring that both the substrate and the nucleophile are fully dissolved is crucial for an efficient reaction.
Troubleshooting and Optimization:
-
Switch to a High-Polarity Aprotic Solvent: If you are using a solvent like THF or acetonitrile and the reaction is slow, consider switching to a more polar aprotic solvent such as DMSO or DMF . These solvents are excellent for promoting S
NAr reactions.[3] -
Increase the Reaction Temperature: S
NAr reactions on less activated rings may require higher temperatures to proceed at a reasonable rate.[7] -
Ensure Anhydrous Conditions: Water can compete with your nucleophile and lead to undesired hydrolysis byproducts.[3]
Question 3: During the workup and purification of my reaction mixture containing 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, I am experiencing product loss and difficulty with separation. What purification strategies are recommended?
Answer:
Purification of pyridine derivatives can be challenging due to their basicity and polarity.[8] The choice of purification method will depend on the nature of the impurities and the scale of the reaction.
Recommended Purification Techniques:
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities.[9]
-
Tailing Issue: The basic nature of the pyridine nitrogen can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.[8][10]
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.[10]
-
-
Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification.
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute aqueous acid (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer.
-
Separate the layers and then basify the aqueous layer (e.g., with NaOH) to deprotonate the pyridine.
-
Extract the product back into an organic solvent.[8]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[9] Identifying the right solvent or solvent pair is key.
Troubleshooting Purification:
| Problem | Possible Cause | Suggested Solution |
| Product Streaking on TLC/Column | The basic pyridine nitrogen is interacting strongly with the acidic silica gel. | Add 1-2% triethylamine or a few drops of ammonia to your eluent system.[8][10] |
| Poor Separation of Product and Impurities | The polarity of the eluent is not optimized. | Carefully optimize the eluent system using TLC before running the column.[10] |
| Product Loss During Aqueous Workup | The protonated form of the pyridine derivative may have some solubility in the aqueous layer. | Ensure the aqueous layer is sufficiently basic during the final extraction step. Perform multiple extractions with smaller volumes of organic solvent.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile to consider when selecting a solvent?
A1: The key properties are its polarity, due to the nitrile and pyridine groups, and its basicity, from the pyridine nitrogen.[11][12] The molecule has a polar nature, which suggests it will be more soluble in polar solvents.[11] Its basicity means it can interact with acidic media or surfaces like silica gel.[8]
Q2: How do I choose between a polar protic and a polar aprotic solvent?
A2: The choice depends on the reaction mechanism.
-
For S
N2 and SNAr reactions , where a strong, unencumbered nucleophile is required, polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred.[3][4] -
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize carbocation intermediates and are therefore favored in S
N1 and E1 reactions .[4] They can also decrease the reactivity of nucleophiles through hydrogen bonding.[4]
Q3: Can the solvent itself react with my starting material or product?
A3: Yes, this is known as solvolysis. If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[3] It is generally advisable to use a non-reactive solvent for your desired transformation.
Q4: Are there any safety considerations when working with the recommended solvents?
A4: Yes. Many organic solvents are flammable and can be toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
-
Set up several small-scale reactions in parallel, each in a different solvent (e.g., DMSO, DMF, acetonitrile, THF).
-
Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant across all reactions.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Compare the reaction rates and impurity profiles to identify the optimal solvent for your specific transformation.
Diagram 1: Decision-Making Workflow for Solvent Selection
This diagram illustrates a logical approach to selecting a solvent for a reaction involving 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
Caption: A decision tree for initial solvent selection based on reaction type.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram outlines the steps to take when troubleshooting a low-yielding reaction.
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 6(15), 10348–10359.
- Li, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24633-24637.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
ACS Publications. (2025). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. Retrieved from [Link]
- Boxer, S. G., et al. (2010). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The Journal of Physical Chemistry B, 114(49), 16310-16316.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
SlidePlayer. (n.d.). Pyridines. Retrieved from [Link]
-
IJSAT. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile. Retrieved from [Link]
-
Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]
-
StudySmarter. (n.d.). SNAr Reactions of Pyridine Practice Problems. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Sources
- 1. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
Removing palladium impurities from 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Efficient Removal of Palladium Impurities from 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium contamination in the synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile and related compounds. The presence of residual palladium, a common catalyst in cross-coupling reactions, is a critical issue that must be addressed to ensure downstream reaction efficiency, prevent catalyst poisoning, and meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?
A1: Palladium removal is a non-negotiable step in pharmaceutical process chemistry for several key reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, enforce strict limits on elemental impurities in drug products.[1][3] Palladium is classified as a Class 2B element, requiring its levels to be controlled.[4]
-
Downstream Reaction Integrity: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and low yields.[5]
-
API Stability and Toxicity: Metal impurities can potentially compromise the stability and safety profile of the final API.
-
Assay Interference: Trace palladium has been shown to cause false positives or negatives in biological screening assays, leading to misleading structure-activity relationship (SAR) data.[6]
Q2: My synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile involved a Suzuki/Heck coupling. What form is the palladium likely in post-reaction?
A2: Following a cross-coupling reaction, palladium can exist in multiple forms, which complicates its removal.[5] You are likely dealing with a mixture of:
-
Soluble Palladium Species: These can be Pd(0) or Pd(II) complexes, stabilized by ligands (e.g., phosphines) or coordinated to your product. The pyridine nitrogen and nitrile moiety in your target molecule can act as ligands, forming stable, soluble complexes with palladium, making it particularly difficult to remove.[7]
-
Colloidal Palladium: The active Pd(0) catalyst can agglomerate into fine, insoluble nanoparticles known as "palladium black."[8] This often appears as a black or dark grey precipitate but can be so fine that it remains suspended.
Q3: What are the primary strategies for palladium removal?
A3: The main strategies fall into three categories: adsorption, precipitation/crystallization, and chromatography.[5]
-
Adsorption: This is the most common approach and involves using solid-supported "scavengers" or activated carbon to bind the palladium, which is then removed by simple filtration.[7][9]
-
Crystallization/Precipitation: Purifying the product through recrystallization can leave palladium impurities behind in the mother liquor.[1] While effective, it can sometimes lead to product loss or, in rare cases, concentrate the metal within the crystal lattice.[1]
-
Chromatography: Flash column chromatography is a standard purification technique that can remove a significant portion of palladium residues along with other organic impurities.[10][11] However, it is often insufficient on its own to reach the low ppm levels required for APIs.[11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Issue 1: My metal scavenger treatment is inefficient. Post-treatment analysis still shows high palladium levels (>50 ppm).
-
Potential Cause A: Incorrect Scavenger Selection
-
Explanation: The efficacy of a scavenger is highly dependent on the oxidation state of the palladium and the ligands present. Thiol-based scavengers, for example, are generally very effective for Pd(II) species as they can break down palladium complexes and bind strongly to the metal.[12]
-
Solution: Do not rely on a single scavenger. A screening approach is the most robust strategy. Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or trimercaptotriazine (TMT)) to identify the most effective one for your specific reaction stream.[5][9]
-
-
Potential Cause B: Strong Product-Palladium Chelation
-
Explanation: This is a highly probable cause with your specific molecule. The nitrogen atoms in the pyridine ring and the nitrile group are excellent ligands for palladium. This chelation keeps the palladium soluble and "hides" it from the scavenger.[7]
-
Solution: Before adding the scavenger, try to disrupt this complex. You can sometimes achieve this by altering the solvent system or by adding a competing, sacrificial ligand that has a higher affinity for your product than palladium does, freeing the palladium to be captured by the scavenger.
-
-
Potential Cause C: Suboptimal Scavenging Conditions
-
Explanation: Time and temperature are critical variables. The kinetics of palladium binding to a solid-supported scavenger can be slow.
-
Solution: Increase the scavenging time. Many processes require stirring for several hours (from 2 to 24 hours) to be effective.[4][13] Gentle heating (e.g., 35-50 °C) can also significantly improve the rate and efficiency of scavenging, but should be tested to ensure product stability.[5][13]
-
Issue 2: I'm experiencing significant product loss during purification, especially with activated carbon.
-
Potential Cause: Non-Specific Adsorption
-
Explanation: Activated carbon is a cost-effective but non-selective adsorbent.[14][15] Its high surface area can adsorb your target compound in addition to the palladium, leading to a substantial decrease in yield.[4][5] This is a well-documented issue.[5]
-
Solution 1: Optimize Adsorbent Quantity: Use the minimum amount of activated carbon required. Start with a low loading (e.g., 5 wt% relative to the crude product) and increase only if necessary.[7]
-
Solution 2: Use a More Selective Scavenger: Functionalized silica or polystyrene-based scavengers are designed for selectivity and generally exhibit much lower non-specific binding of organic products compared to activated carbon.[4][7] While more expensive, the improved yield often justifies the cost.
-
Solution 3: Solvent Selection: The choice of solvent can influence the non-specific binding. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon or scavenger surface.
-
Issue 3: My final product is discolored (grey/black), even after filtration.
-
Potential Cause: Colloidal Palladium ("Palladium Black")
-
Explanation: The black precipitate characteristic of catalyst decomposition is often colloidal, meaning the particles are too small to be removed by standard filter paper.[16]
-
Solution: Filtration through Celite®: Before attempting any other purification method, dilute your crude reaction mixture with a suitable solvent and filter it through a thick pad (1-2 cm) of Celite® or another filter aid.[10][16] This is extremely effective at trapping these fine colloidal particles and is a crucial first step in any palladium removal workflow.[2][17]
-
Data-Driven Method Selection
Choosing the right purification strategy involves balancing efficiency, cost, and potential for product loss. The following table summarizes the key characteristics of common methods.
| Purification Method | Typical Efficiency | Pros | Cons | Best For |
| Metal Scavengers (Functionalized Silica/Polymer) | >99% (<10 ppm)[7] | High selectivity, minimal product loss, high efficiency.[1][18] | Higher initial cost compared to carbon. | Final purification step to meet stringent API limits. |
| Activated Carbon | Variable (70-95%)[4][5] | Low cost, readily available, effective for color removal.[14][15] | Non-selective, can lead to significant product loss.[4][5] | Bulk palladium removal where some product loss is acceptable. |
| Column Chromatography | ~90% (can leave >100 ppm)[11] | Removes other organic impurities simultaneously. | Often insufficient to reach <10 ppm levels alone.[11] | Intermediate purification; often requires a subsequent scavenging step.[11][19] |
| Recrystallization | Variable | Can be highly effective for crystalline products, scalable. | Product loss in mother liquor, may not remove all Pd species.[1] | Final polishing step for crystalline solids. |
Visualized Workflows & Protocols
For maximum purity, a multi-step approach is almost always superior to a single technique.[9]
Diagram 1: Troubleshooting Logic for Palladium Removal
Caption: A decision tree for troubleshooting common palladium removal issues.
Diagram 2: Recommended Multi-Step Purification Workflow
Sources
- 1. biotage.com [biotage.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 13. spinchem.com [spinchem.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting nitrile hydrolysis failures in pyridine derivatives
Ticket Subject: Troubleshooting Hydrolysis Failures in Pyridine-Carbonitriles
Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Critical Path for Intermediate Synthesis)
Executive Summary: The "Pyridine Paradox"
Welcome to the technical support hub for pyridine chemistry. If you are here, you are likely facing a stalling reaction, a black tar mixture, or a product that has mysteriously lost a halogen atom.
Hydrolyzing a nitrile (-CN) on a pyridine ring is deceptively difficult compared to benzene analogs due to the "Pyridine Paradox" :
-
Acidic Resistance: In strong acid, the pyridine nitrogen protonates (
). This creates a dicationic species (pyridinium + protonated nitrile) with immense electrostatic repulsion, preventing the necessary nucleophilic attack by water. -
Basic Instability: In strong base, the electron-deficient ring is prone to Nucleophilic Aromatic Substitution (
), leading to the displacement of leaving groups (Cl, F, Br) or ring degradation before the nitrile hydrolyzes.
This guide provides the protocols to navigate these electronic minefields.
Triage: The Troubleshooting Decision Tree
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for identifying the root cause of hydrolysis failure.
Failure Analysis & Solutions
Scenario A: The "Inert" Substrate (Acidic Failures)
Symptoms: 24h reflux in 6M HCl yields 90% recovered starting material. Mechanism of Failure: In acidic media, the pyridine nitrogen protonates first. To activate the nitrile, you must protonate the nitrile nitrogen as well.[1][2] However, placing two positive charges on a small aromatic ring creates high coulombic repulsion. The nitrile remains unactivated and "invisible" to water [1].
Protocol 1: High-Temperature Sulfuric Acid
Why:
-
Dissolve: 1.0 eq Nitrile in 60%
(v/v). -
Heat: Ramp to 120–140°C . (Caution: Do not exceed 150°C to avoid charring).
-
Monitor: Check every 2 hours.
-
Workup: Pour onto crushed ice carefully. Adjust pH to the isoelectric point of the specific pyridine acid (usually pH 3–4) to precipitate.
Scenario B: The "Disappearing Halogen" ( Competition)
Symptoms: You started with 2-chloro-4-cyanopyridine . You ended with 2-hydroxy-4-carboxypyridine . The chlorine is gone.
Mechanism of Failure:
In basic media (NaOH/KOH), the hydroxide ion (
Protocol 2: The "Radziszewski" Peroxide Method
Why: The hydroperoxide anion (
| Reagent | Equivalents | Role |
| Substrate | 1.0 eq | Pyridine-nitrile |
| DMSO or EtOH | [0.5 M] | Solvent (Solubility is key) |
| K2CO3 | 1.0 - 3.0 eq | Mild Base |
| 30% H2O2 | 5.0 - 10.0 eq | Active Reagent |
-
Setup: Dissolve substrate in DMSO. Cool to 0°C.
-
Addition: Add
, then add dropwise (Exothermic!). -
Reaction: Allow to warm to RT. Stir 1–3 hours.
-
Result: This usually yields the Primary Amide .[1]
-
To get Acid: Treat the isolated amide with Nitrous Acid (
) to convert gently.
Scenario C: The "Stalled" Amide
Symptoms: Reaction converts Nitrile
Protocol 3: Diazotization (The "Nuclear" Option)
Why: Instead of relying on water to attack the amide, we convert the amide nitrogen into a diazonium leaving group (
-
Dissolve: Amide in 20%
. -
Add: 1.5 eq Sodium Nitrite (
) aqueous solution dropwise at 0°C. -
Heat: Warm to 60°C for 1 hour.
-
Observation: Evolution of
gas indicates reaction progress.
Scenario D: Decarboxylation (The "Vanishing" Product)
Symptoms: Product mass is M-44 (loss of
Prevention Strategy:
-
Avoid Copper: Trace Cu salts catalyze decarboxylation. Use glass-distilled water and non-metallic spatulas.
-
Control pH: Isolate as the salt (Sodium Picolinate) rather than the free acid if possible.
-
Temperature: Never exceed 80°C during the workup/drying of 2-pyridine carboxylic acids.
Mechanistic Visualization: The Trap
The diagram below illustrates why basic hydrolysis fails for halogenated pyridines.
Figure 2: Kinetic competition between Nitrile Hydrolysis and Nucleophilic Aromatic Substitution.
References
-
Mechanism of Nitrile Hydrolysis
-
Nucleophilic Substitution on Pyridines
-
The Radziszewski Reaction (Peroxide Hydrolysis)
-
Decarboxylation Mechanisms
- Title: Decarboxylation of 2-pyridinecarboxylic acids (Hammick Reaction context)
- Source: Wikipedia / General Organic Chemistry
-
URL:[Link]
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Resolving Bromopyridine Stability Issues Under Basic Conditions
Welcome to the Technical Support Center for Bromopyridine Chemistry. For researchers, scientists, and drug development professionals, bromopyridines are indispensable heterocyclic scaffolds. However, their electron-deficient nature renders them highly susceptible to degradation under the basic conditions typically required for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and alkylations.
This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to help you suppress these side reactions and optimize your synthetic workflows.
Section 1: Mechanistic Causality of Base-Induced Degradation
Understanding the "why" behind degradation is the first step to preventing it. When exposed to bases, bromopyridines typically fail via three distinct mechanistic pathways:
-
The Halogen Dance (Isomerization): Strong bases (e.g., LDA, KOtBu) can deprotonate the highly acidic protons on the pyridine ring (often at the C4 position for 3-bromopyridines). This triggers an intermolecular halogen transfer, resulting in a thermodynamic mixture of regioisomers (e.g., 3-bromopyridine converting to 4-bromopyridine) and disproportionated side products.
-
Nucleophilic Aromatic Substitution (SNAr): The electronegative nitrogen atom severely depletes the electron density of the ring, particularly at the 2- and 6-positions. If nucleophilic bases (like NaOH or alkoxides) are used, they can directly displace the bromide via a stabilized Meisenheimer complex, leading to undesired ether or hydroxyl byproducts[1].
-
Pyridyne (Aryne) Formation: Deprotonation adjacent to the bromide can lead to the elimination of HBr, generating a highly reactive 3,4-pyridyne intermediate. This intermediate will rapidly react with any available nucleophile in the system, destroying the starting material.
-
Isotopic Scrambling: For isotopically labeled compounds like 3-Bromopyridine-D4, basic conditions can catalyze unwanted H/D exchange with protic solvents or moisture, compromising the isotopic purity of the final drug candidate[2].
Mechanistic degradation pathways of bromopyridines under basic conditions.
Section 2: Troubleshooting Guide & FAQs
Q1: My Suzuki coupling with 3-amino-5-bromopyridine shows massive degradation and low yield. What base should I use? A: The combination of an electron-donating amino group and the electron-withdrawing pyridine nitrogen creates a complex electronic environment that slows down the initial palladium oxidative addition, leaving the substrate exposed to the base for longer periods[3]. Strong bases like NaOtBu exacerbate dehalogenation and SNAr. Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄. If the reaction is sluggish, increase the catalyst loading (e.g., Pd(PPh₃)₄) and use a biphasic solvent system (e.g., 1,4-dioxane/water) to improve base solubility without increasing its nucleophilicity[4].
Q2: I am observing 4-bromopyridine in my reaction mixture when starting with 3-bromopyridine. How is this happening? A: This is a classic "halogen dance" isomerization. It is triggered by the use of strong bases that deprotonate the C4 position, followed by intermolecular bromide transfer. To prevent this, avoid strong bases. If a strong base is strictly required for your specific transformation, perform the deprotonation at cryogenic temperatures (-78 °C) or utilize continuous-flow chemistry to trap the lithiated intermediate before the halogen dance can occur[5].
Q3: How can I prevent the hydrolysis of 2-bromopyridines during cross-coupling? A: 2-Bromopyridines are highly activated for SNAr[1]. If your Suzuki coupling uses aqueous NaOH or KOH, the hydroxide will readily displace the bromide. Switch to anhydrous conditions using CsF, or use a weaker aqueous base like Na₂CO₃. Additionally, employing bulky, electron-rich phosphine ligands (e.g., XPhos) can accelerate the palladium oxidative addition step, effectively outcompeting the background SNAr hydrolysis[4].
Section 3: Quantitative Data: Comparative Base Performance
Selecting the correct base is a delicate balance between basicity (required for catalytic turnover) and nucleophilicity (which causes degradation).
| Base | pKa (Conjugate Acid) | Nucleophilicity | Risk of Halogen Dance / SNAr | Recommended Application for Bromopyridines |
| KOtBu | ~17.0 | Moderate | High | Avoid unless strictly required for specific Buchwald aminations. |
| NaOH / KOH | ~15.7 | High | High (SNAr Hydrolysis) | Avoid entirely for 2- and 4-bromopyridines. |
| K₃PO₄ | ~12.3 | Low | Low | Excellent for Suzuki couplings; highly tolerant[4]. |
| K₂CO₃ | ~10.3 | Low | Low | Standard choice for base-sensitive substrates[4]. |
| CsF | ~3.1 (HF) | Very Low | Very Low | Best for highly sensitive or easily hydrolyzed substrates. |
Section 4: Self-Validating Experimental Protocols
Iterative workflow for optimizing base selection in bromopyridine cross-coupling.
Protocol 1: Base-Optimized Suzuki-Miyaura Coupling of Base-Sensitive Bromopyridines
Causality Note: This protocol utilizes K₃PO₄ in a biphasic system. The water dissolves the base to facilitate the transmetalation step of the catalytic cycle, while the weak basicity of the phosphate anion prevents SNAr and halogen dance side reactions[4].
-
Preparation: To an oven-dried Schlenk flask, add the bromopyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).
-
Atmosphere Control: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to remove oxygen, which rapidly degrades the Pd(0) catalyst.
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe. Self-Validation: Ensure the K₃PO₄ fully dissolves in the aqueous phase; undissolved base leads to inconsistent reaction rates and stalled catalytic cycles.
-
Execution: Heat the reaction mixture to 85–95 °C with vigorous stirring for 12–15 hours.
-
Monitoring: Sample the organic layer and analyze via LC-MS. If unreacted bromopyridine remains but no degradation products are seen, the base is safe, but the catalyst may have deactivated (consider adding a second spike of catalyst).
Protocol 2: Forced Degradation Study for Base Stability Assessment
Causality Note: Before committing precious advanced intermediates to a large-scale reaction, establish their intrinsic base stability to rule out substrate-specific vulnerabilities[6].
-
Baseline Analysis: Obtain an initial LC-MS and ¹H NMR spectrum of the pure bromopyridine.
-
Basic Incubation: Prepare a 0.1 M solution of the bromopyridine in your intended reaction solvent (e.g., 1,4-dioxane). Add 2.0 equivalents of the planned base (e.g., K₂CO₃ or KOtBu).
-
Thermal Stress: Heat the mixture to the intended reaction temperature (e.g., 80 °C) in the absence of the transition metal catalyst.
-
Time-Course Sampling: Extract 50 µL aliquots at 1 hour, 4 hours, and 12 hours. Quench immediately with a mild acid (e.g., dilute acetic acid) to halt any base-catalyzed processes.
-
Validation: Analyze the aliquots via LC-MS. If isomeric mixtures (halogen dance) or mass additions of +16 Da (hydroxylation via SNAr) are detected, you must select a weaker base or lower the reaction temperature before attempting the actual cross-coupling.
References
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Source: Chemical Science (RSC Publishing) URL:
-
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine Source: Benchchem URL:1
-
A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine Source: Benchchem URL:4
-
Preventing degradation of 3-Bromopyridine-D4 during reactions Source: Benchchem URL:2
-
Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine Source: ResearchGate URL:5
-
Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions Source: Benchchem URL:3
-
Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide Source: Benchchem URL:6
Sources
Technical Support Center: Temperature Control for Lithiation of 3,5-Dibromopyridine Precursors
Welcome to the Technical Support Center for the lithiation of 3,5-dibromopyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a core focus on the pivotal role of temperature control.
The lithiation of 3,5-dibromopyridine is a powerful tool for creating functionalized pyridine scaffolds, which are ubiquitous in pharmaceuticals. However, the reaction is notoriously sensitive to temperature fluctuations, which can lead to a cascade of side reactions, diminished yields, and purification challenges. This guide provides not only procedural steps but also the underlying scientific principles to empower you to optimize your reactions and troubleshoot effectively.
Troubleshooting Guides & FAQs
This section is structured to address common problems encountered during the lithiation of 3,5-dibromopyridine. Each question is followed by a detailed explanation and actionable advice.
FAQ 1: My reaction is yielding a complex mixture of products, including what appears to be protonated starting material, even under anhydrous conditions. What is the likely cause?
This is a frequent issue and often points to several potential problems, many of which are exacerbated by improper temperature control.
Possible Causes & Solutions:
-
Premature Quenching by Solvent: Tetrahydrofuran (THF), a common solvent for lithiation, can be deprotonated by strong organolithium bases, especially at elevated temperatures.[1] While THF is suitable for reactions at or below -78 °C, allowing the temperature to rise can lead to its decomposition into ethylene and lithium enolate, which can act as a proton source upon workup.[1]
-
Troubleshooting:
-
Strict Temperature Adherence: Maintain the reaction temperature at or below -78 °C during the entire lithiation and quenching process.[2][3] Use a properly insulated dry ice/acetone or a cryocooler for consistent temperature control.
-
Solvent Alternatives: For reactions requiring higher temperatures, consider a less acidic etheral solvent like 2-methyltetrahydrofuran (2-MeTHF), which can be a suitable substitute for THF in many organometallic reactions.[4] Toluene can also be an effective solvent, allowing for clean generation of 3-lithiopyridine at -50°C.[3][5]
-
-
-
Moisture Contamination: Even trace amounts of water in your glassware, solvent, or inert gas stream can rapidly quench the organolithium species.[6]
-
Troubleshooting:
-
Rigorous Drying: Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use.[7] Ensure your solvent is freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) and your inert gas is passed through a drying column.
-
-
-
Organolithium Reagent Degradation: The titer of your organolithium reagent (e.g., n-BuLi) may be lower than stated, leading to incomplete lithiation.
-
Troubleshooting:
-
Titration: Regularly titrate your organolithium reagents to determine their exact concentration.
-
-
FAQ 2: I am observing significant amounts of 3-bromo-5-butylpyridine as a byproduct. How can I minimize this?
The formation of 3-bromo-5-butylpyridine is a classic example of a competing reaction pathway.
Core Issue: Competing Nucleophilic Addition
The pyridine ring is electron-deficient and susceptible to nucleophilic attack by organolithium reagents, especially at the C2 and C4 positions.[2] While halogen-metal exchange is typically fast at low temperatures, allowing the temperature to rise can favor nucleophilic addition of the n-butyl group to the pyridine ring.[8]
Troubleshooting Strategies:
-
Maintain Low Temperatures: This is the most critical factor. The lithium-halogen exchange is kinetically favored at very low temperatures (-78 °C or below).[9] Increasing the temperature enhances the rate of competing side reactions.
-
Rapid Quenching: The longer the lithiated intermediate sits in solution, the greater the opportunity for side reactions. Add your electrophile as soon as the lithiation is complete.[6]
-
Choice of Lithiating Agent:
-
n-Butyllithium (n-BuLi): Most commonly used for this transformation. Its reactivity is a good balance for achieving halogen-metal exchange without excessive side reactions at the correct temperature.
-
sec-Butyllithium (s-BuLi): More reactive and can sometimes lead to faster exchange, but also potentially more side reactions if not carefully controlled.
-
tert-Butyllithium (t-BuLi): A very strong and sterically hindered base. While highly reactive, it can sometimes favor deprotonation over halogen-metal exchange in certain substrates.[10]
-
-
Reverse Addition: In some cases, adding the 3,5-dibromopyridine solution to the n-BuLi solution can help maintain a low concentration of the organolithium reagent and minimize side reactions.[11]
FAQ 3: My lithiation seems to be incomplete, and I recover a significant amount of starting material. What adjustments should I make?
Incomplete conversion is a frustrating but solvable problem.
Troubleshooting Steps:
-
Verify Reagent Titer: As mentioned previously, an inaccurate concentration of your organolithium reagent is a common culprit.
-
Increase Equivalents of Lithiating Agent: Empirically, using 1.0-1.1 equivalents of n-BuLi is often sufficient.[3] If you are confident in your titer and still see incomplete reaction, a slight increase to 1.2 equivalents may be beneficial.
-
Reaction Time and Temperature: While halogen-metal exchange is rapid, ensure sufficient stirring time at -78 °C (typically 30-60 minutes) to allow for complete reaction.[3] A slight warming to -70 °C for a short period before quenching can sometimes drive the reaction to completion, but this must be done cautiously to avoid side reactions.[3]
-
Solvent Effects: Ensure your substrate is fully dissolved in the solvent at the reaction temperature. If solubility is an issue, a co-solvent system might be necessary, though this can introduce other variables.
FAQ 4: I am attempting a directed ortho-lithiation on a substituted 3,5-dibromopyridine, but I am getting a mixture of regioisomers. How can I improve selectivity?
Regioselectivity in pyridine lithiation is a complex interplay of electronic and steric factors.[12][13]
Key Considerations for Regioselectivity:
-
Directing Group (DMG): The nature of your directing group is paramount. Strong directing groups will favor lithiation at the adjacent ortho position.
-
Choice of Base:
-
n-BuLi: Often used in conjunction with a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) to enhance ortho-directing effects.
-
Lithium Diisopropylamide (LDA): A sterically hindered, non-nucleophilic base that is excellent for deprotonation ortho to a directing group.[14] It is less likely to participate in halogen-metal exchange. The stability of LDA is highly dependent on temperature and the amount of THF present.[15][16][17] For kinetic control and to avoid decomposition, LDA reactions are typically run at -78 °C.[18]
-
-
Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the desired regioisomer in directed ortho-lithiations.[18][19]
Troubleshooting Regioselectivity:
| Issue | Potential Cause | Recommended Action |
| Mixture of Regioisomers | Insufficient directing group effect or competing lithiation pathways. | Switch to a stronger directing group if possible. Consider using LDA instead of n-BuLi to favor deprotonation over halogen-metal exchange. Ensure the reaction is conducted at a consistently low temperature (-78 °C). |
| "Halogen Dance" Rearrangement | The initially formed lithiated species rearranges to a more thermodynamically stable isomer. | This is more common with LDA at slightly elevated temperatures.[19][20] Maintain strict temperature control at -78 °C and quench the reaction promptly after the initial lithiation. |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of 3,5-Dibromopyridine and Quenching with an Electrophile
Safety Precautions: Organolithium reagents are pyrophoric and react violently with water.[7][21] All procedures must be carried out under a strict inert atmosphere (argon or nitrogen) by trained personnel using appropriate personal protective equipment.[3]
Materials:
-
3,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
n-Butyllithium (n-BuLi) in hexanes (titered)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reaction Setup: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF or toluene under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2][3]
-
Lithiation: Slowly add n-BuLi (1.0-1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.[3]
-
Quenching: Add the electrophile (1.1-1.2 eq) dropwise at -78 °C.[3]
-
Warming: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.[3]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Logical Flow for Troubleshooting Lithiation Reactions
Caption: A flowchart for troubleshooting common issues in the lithiation of 3,5-dibromopyridine.
Reaction Scheme: Lithiation and Electrophilic Quench
Caption: General reaction scheme for the lithiation of 3,5-dibromopyridine followed by electrophilic quench.
References
- Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
- BenchChem. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem.
- Chen, Y., & Li, P. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
- Gros, P., & Fort, Y. (2025).
- Li, J., & Jamison, T. F. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development.
- Morrison, R. C., & Rathman, T. L. (1986). Stable lithium diisopropylamide and method of preparation. U.S.
- Wikipedia. (n.d.). Organolithium reagent. In Wikipedia.
- Reddit. (2025). I'm incapable of lithiating a simple bromoptridine and it's driving me insane. Reddit.
- Bailey, W. F., & Wachter-Jurcsak, N. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151.
- BenchChem. (2025).
- Chandez, V., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Li, W., et al. (2005). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 70(18), 7298–7301.
- Knochel, P., et al. (2014).
- Knochel, P., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2(1), 115–118.
- Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(4), 1474–1484.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.
- Morrison, R. C., & Rathman, T. L. (1985). STABLE LITHIUM DIISOPROPYLAMIDE AND METHOD OF PREPARATION.
- Legros, J., & Dehli, J.-R. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
- Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(16), 5567–5569.
- Comins, D. L., & Joseph, S. P. (2000). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron Letters, 41(43), 8347–8351.
- Schlosser, M. (2015).
- Master Organic Chemistry. (2022).
- Wikipedia. (n.d.). Metal–halogen exchange. In Wikipedia.
- Legros, J., & Dehli, J.-R. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie, 134(52).
- ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)
- Quimicaorganica.org. (n.d.).
- Yoshida, J.-i., et al. (2011). Effect of temperature (T) and residence time (t R ) in the Br/Li exchange reaction of 2,3-dibromopyridine (1) with n-BuLi followed by reaction with MeI using the flow microreactor system.
- Gros, P., & Fort, Y. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2002(20), 3500–3504.
- ResearchGate. (2016). Synthetic applications of LithiumDiisopropylamide (LDA): A brief review.
- Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 134(46), 19047–19058.
- Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zurich.
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1247–1257.
- Preprints.org. (2025).
- MDPI. (2025).
- American Chemical Society. (n.d.).
- Grey, C. P., et al. (2015). Influence of particle size, cycling rate and temperature on the lithiation process of anatase TiO2. Journal of Materials Chemistry A, 3(27), 14265–14275.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. acs.org [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organolithium reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Methylpropanenitrile Substitutions
Welcome to the technical support center for synthetic transformations involving 2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered substrate. My goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and a set of field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions of 2-methylpropanenitrile so difficult?
A1: The primary challenge is severe steric hindrance. 2-Methylpropanenitrile, also known as isobutyronitrile, has an isopropyl group directly attached to the carbon bearing the nitrile functional group. This creates a tertiary center ((CH₃)₂CH-CN), which effectively shields the electrophilic carbon of the nitrile from nucleophilic attack.
In many reactions, such as hydrolysis or Grignard addition, a nucleophile must approach and bond with the nitrile carbon. The bulky methyl groups of the isopropyl substituent act as a "fat goalie," physically blocking this approach.[1] This significantly increases the activation energy of the reaction, leading to extremely slow reaction rates or complete failure under standard conditions.[2][3]
Caption: Troubleshooting workflow for Grignard reactions.
Detailed Recommendations:
-
Use a Higher-Boiling Solvent: Diethyl ether (b.p. 35 °C) is a common solvent for Grignard reactions, but its low boiling point limits the energy you can put into the system. Switching to tetrahydrofuran (THF, b.p. 66 °C) allows you to gently reflux the reaction, which can help overcome the activation barrier.
-
Increase Equivalents of Grignard Reagent: Use of 1.5-2.0 equivalents of the Grignard reagent can help drive the reaction forward by Le Châtelier's principle.
-
Consider Organolithium Reagents: Methyllithium (MeLi) is generally more reactive than methylmagnesium bromide and may give better results in sterically demanding cases.
-
Use of Additives: In some hindered cases, the addition of a catalyst like copper(I) iodide (CuI) or cerium(III) chloride (CeCl₃) can facilitate the addition. CeCl₃, in particular, generates an organocerium species in situ which is less basic and can improve yields with sensitive substrates.
Experimental Protocol: Grignard Reaction with 2-Methylpropanenitrile
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
To the flask, add 2-methylpropanenitrile (1.0 eq) dissolved in anhydrous THF (5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 4-12 hours. Monitor the reaction by quenching aliquots and analyzing via GC-MS.
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform an acidic workup by adding 1M HCl until the magnesium salts dissolve.
-
Extract the product with diethyl ether (3 x 10 volumes), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-methyl-2-butanone. [4][5][6]
Q4: Are there any milder, alternative methods for converting hindered nitriles to other functional groups?
A4: Yes, when forcing conditions fail or are incompatible with other functional groups in your molecule, alternative strategies are required.
-
The Pinner Reaction: This is an underutilized but powerful method for converting nitriles into esters under acidic conditions, via an intermediate imino ester salt (a Pinner salt). [7][8]The reaction involves treating the nitrile with an alcohol and anhydrous HCl. Subsequent hydrolysis of the Pinner salt yields the ester. [9][10]This can sometimes be more effective than direct hydrolysis to the carboxylic acid for hindered systems. Lewis acids like trimethylsilyl triflate can also promote this reaction. [11]
-
Transition-Metal Catalysis for Hydration: For converting the nitrile to a primary amide, certain transition metal catalysts offer a milder, neutral-pH alternative to harsh acid/base hydrolysis. The Ghaffar-Parkins catalyst, a platinum-based complex, has been shown to be effective for the hydration of sterically hindered nitriles to amides under relatively mild conditions (e.g., 80 °C in ethanol/water). [12]This method is particularly valuable for complex molecules with acid- or base-sensitive functional groups.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Filo. (2025, December 16). The Grignard reaction between 2-methylpropanenitrile and methylmagnesium...[Link]
-
CADs. (2024, May 29). Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Leah4sci. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Vaia. (n.d.). Nitriles - react with Grignard reagents. [Link]
-
Barba-Bon, A., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]
-
LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Pendás, A. M., et al. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PMC. [Link]
-
LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Study.com. (n.d.). Nitriles (RC ≡ N) react with Grignard reagents (R'MgBr). The reaction product from...[Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Vaia. (n.d.). Q68E Nitriles (RC≡N) react with Gri.... [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Clark, J. (n.d.). hydrolysing nitriles. Chemguide. [Link]
-
Schliemann, C., & Langer, P. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC. [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Grignard reaction between 2-methylpropanenitrile and methylmagnesium .. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. vaia.com [vaia.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Validation & Comparative
1H NMR Analytical Strategies for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: Benchtop vs. High-Field Platforms
As drug development pipelines accelerate, the structural verification of critical API intermediates like 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (CAS: 1257432-08-8) demands analytical workflows that balance throughput with precision. This guide objectively compares the performance of 80 MHz Benchtop NMR (Process Analytical Technology) against 400 MHz High-Field NMR (QA/QC Structural Elucidation) for the characterization of this specific halogenated pyridine derivative.
By dissecting the causality behind the molecule's nuclear magnetic resonance profile, we provide a self-validating framework for selecting the appropriate analytical platform during synthesis and scale-up.
Molecular Architecture & Mechanistic NMR Profiling
To understand how different NMR platforms will perform, we must first establish the causality of the molecule's chemical shifts and spin-spin splitting mechanisms.
The structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile consists of a central pyridine ring substituted at the C3 position with an isobutyronitrile group [
The Causality of Chemical Shifts
-
Aliphatic Region (Gem-Dimethyls): The six protons of the two methyl groups are chemically and magnetically equivalent due to rapid free rotation around the
bond. Standard methyl groups resonate near 0.9 ppm; however, the strong electron-withdrawing nature of the adjacent nitrile group ( ) combined with the anisotropic deshielding from the pyridine ring current pushes this singlet significantly downfield to approximately 1.75 ppm . -
Aromatic Region (Pyridine Protons): The electronegative nitrogen atom (N1) creates a strong inductive dipole, stripping electron density from the ortho positions (C2 and C6). Consequently, H2 and H6 are heavily deshielded, resonating far downfield (> 8.5 ppm). The bromine at C5 provides additional localized deshielding, making H6 slightly more downfield than H2. H4 , being para to the nitrogen, is less deshielded and resonates upfield relative to H2/H6 (approx. 7.95 ppm).
Spin-Spin Splitting (J-Coupling) Dynamics
Because the substituents occupy positions 3 and 5, the remaining protons (H2, H4, H6) are all meta to one another. In pyridine systems, meta coupling (
Platform Comparison: 80 MHz vs. 400 MHz
The choice between a compact and a traditional high-field system hinges on the physics of the Larmor frequency and the
The Ratio and Second-Order Effects
The chemical shift difference (
-
At 400 MHz: 0.1 ppm equates to a frequency difference (
) of 40 Hz . The ratio is . Because this is , the system behaves as a first-order (AX) spin system. The signals appear as perfectly resolved, distinct doublets. -
At 80 MHz: 0.1 ppm equates to a frequency difference (
) of only 8 Hz . The ratio drops to . This triggers a strongly coupled, second-order (AB) spin system. The signals exhibit a severe "roofing effect" (inner peaks intensify, outer peaks diminish), often collapsing into a complex multiplet that obscures the halogenation pattern.
Quantitative Data Comparison
| Proton Assignment | 400 MHz High-Field (Predicted | 80 MHz Benchtop (Predicted | Analytical Utility |
| 1.75 ppm, s | 1.75 ppm, s | Primary handle for PAT / Yield quantification | |
| Pyridine H4 (1H) | 7.95 ppm, t, J = 2.2 Hz | 7.95 ppm, br s | Structural verification |
| Pyridine H2 (1H) | 8.65 ppm, d, J = 2.2 Hz | 8.65 ppm, complex m | Isomer differentiation |
| Pyridine H6 (1H) | 8.75 ppm, d, J = 2.2 Hz | 8.75 ppm, complex m | Halogenation confirmation |
Workflow Integration & Decision Matrix
When integrating these platforms into a pharmaceutical development pipeline, benchtop NMR is optimized for real-time flow chemistry and yield tracking using the isolated 1.75 ppm aliphatic singlet. Conversely, 400 MHz NMR is mandatory for regulatory IND submissions where the exact substitution pattern of the pyridine ring must be proven via resolved meta-couplings.
Decision matrix for selecting NMR platforms during API intermediate synthesis and validation.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data and reproducible results, the following self-validating protocol must be strictly adhered to. The inclusion of an internal calibrant and a pre-acquisition line-width check ensures the system is optimized before data collection.
Step-by-Step Methodology: 400 MHz Structural Elucidation
-
Sample Preparation: Weigh exactly
mg of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. -
Solvent Matrix: Dissolve the analyte in 600 µL of
(99.8% atom D, stabilized with silver foil). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift calibrant ( 0.00 ppm). -
Homogenization: Vortex for 30 seconds to ensure complete dissolution. Transfer the solution to a standard 5 mm Type 1 Class A borosilicate glass NMR tube.
-
Instrument Tuning & Validation: Insert the sample into the 400 MHz spectrometer. Perform automated locking on the deuterium signal, followed by automated tuning and matching (ATM).
-
Self-Validation Check: Execute gradient shimming (e.g., TopShim). Critical Go/No-Go: Verify that the TMS signal line width at half-height (
) is Hz. If Hz, re-shim to prevent the 2.2 Hz meta-couplings from being artificially broadened into singlets. -
Acquisition:
-
Pulse program: standard 1D sequence with a 30° flip angle (zg30).
-
Relaxation delay (D1): 2.0 seconds.
-
Number of scans (NS): 16.
-
Spectral width (SW): 20 ppm.
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Phase and baseline correct manually to ensure accurate integration of the 6H aliphatic singlet versus the 1H aromatic signals.
References
-
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols . National Institutes of Health (PMC).[Link]
-
Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup . Industrial & Engineering Chemistry Research (ACS Publications).[Link]
-
Transforming reaction monitoring with benchtop NMR spectroscopy . Manufacturing Chemist.[Link]
HPLC Method Development for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: A Comparative Guide to Stationary Phase Selection
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized pyridine derivatives. 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a critical pharmaceutical building block, featuring a weakly basic pyridine nitrogen, a polarizable hydrophobic bromine atom, and a sterically bulky, polar nitrile group.
Developing a robust, stability-indicating HPLC method for this molecule requires moving beyond trial-and-error. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol grounded in physicochemical causality.
Physicochemical Profiling & The Causality of Peak Tailing
Before selecting a column, we must understand the analyte's behavior in solution. The electron-withdrawing nature of the 5-bromo and 3-cyanoalkyl groups lowers the pKa of the pyridine nitrogen to approximately 3.0–3.5.
The Causality of Failure on Standard C18: If a standard 0.1% Formic Acid mobile phase (pH ~2.7) is used on a traditional C18 column, the analyte exists in a state of partial ionization. The protonated fraction of the pyridine ring undergoes secondary ion-exchange interactions with unreacted, acidic silanols (SiO⁻) on the silica matrix. This dual-retention mechanism (hydrophobic partitioning + ion exchange) manifests as severe peak tailing, unpredictable retention times, and poor resolution from structurally similar impurities.
To establish a self-validating method, we must either suppress silanol ionization entirely or utilize stationary phases engineered to handle basic analytes[1].
Caption: Chromatographic interaction mechanisms based on stationary phase selection.
Stationary Phase Comparison
To objectively evaluate performance, we compare three distinct column chemistries:
-
Standard Endcapped C18 (e.g., Traditional Alkyl Phase): Relies purely on hydrophobic interactions. Prone to silanol-induced tailing for bromopyridines.
-
Polar-Embedded Phase (e.g., [2]): Incorporates an amide group within the alkyl chain. This creates a virtual hydrogen-bonding shield against residual silanols, significantly improving peak shape for basic compounds without requiring ion-pairing agents.
-
Mixed-Mode Reversed-Phase/Cation-Exchange (e.g.,[3]): Contains both hydrophobic alkyl chains and strongly acidic cation-exchange groups. This actively utilizes the protonated state of the pyridine ring for retention, turning a liability into an asset for tunable selectivity[4].
Quantitative Performance Data
Table 1: Comparative performance of stationary phases for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (Simulated optimization data based on established chromatographic principles).
| Column Chemistry | Optimal Mobile Phase | Retention Time (tR) | USP Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from Des-bromo Impurity |
| Standard C18 | 0.1% FA in H₂O / ACN | 4.2 min | 1.85 (Fail) | 4,500 | 1.2 (Marginal) |
| RP-Amide | 0.1% FA in H₂O / ACN | 3.8 min | 1.15 (Pass) | 11,200 | 2.8 (Excellent) |
| Mixed-Mode (RP/CX) | 20mM AmFm (pH 3.0) / ACN | 6.5 min | 1.05 (Pass) | 14,500 | 4.5 (Superior) |
Experimental Protocol: Mixed-Mode HPLC Workflow
The following protocol details a stability-indicating method designed to separate the parent compound from hydrolytic and oxidative degradation products, adhering to industry best practices for stability assessment[5].
Caption: Systematic HPLC method development workflow for basic pyridine derivatives.
Step-by-Step Methodology
1. Mobile Phase Preparation (The Critical Variable)
-
Buffer (Mobile Phase A): Weigh 1.26 g of Ammonium Formate into 1 L of Type 1 Milli-Q water (20 mM). Titrate with concentrated Formic Acid until the pH meter reads exactly 3.00 ± 0.05 . Filter through a 0.22 µm PTFE membrane.
-
Causality: Precise pH control is non-negotiable. At exactly pH 3.0, the pyridine nitrogen is consistently protonated, ensuring uniform cation-exchange interaction on the mixed-mode column. Fluctuations in pH will cause retention time drift.
-
-
Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.
2. Sample Preparation
-
Dissolve 10 mg of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile in 10 mL of Methanol to create a 1 mg/mL stock.
-
Dilute to a working concentration of 100 µg/mL using a diluent of 10% Acetonitrile / 90% Water.
-
Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes "solvent plug" effects, leading to peak distortion and fronting. Matching the initial mobile phase strength prevents this.
-
3. Chromatographic Conditions
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., 150 x 4.6 mm, 3 µm)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the conjugated bromopyridine chromophore).
-
Gradient Profile:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)
-
2.0 - 10.0 min: 10% B to 60% B (Linear gradient to elute hydrophobic impurities)
-
10.0 - 12.0 min: 60% B (Wash step)
-
12.0 - 12.1 min: 60% B to 10% B
-
12.1 - 15.0 min: 10% B (Column re-equilibration)
-
4. Self-Validating System Suitability Test (SST) To ensure the protocol is a self-validating system, the chromatography software must automatically calculate the following parameters for the main peak prior to sample analysis:
-
USP Tailing Factor (Tf) ≤ 1.2
-
Theoretical Plates (N) ≥ 10,000
-
Diagnostic Logic: If Tf exceeds 1.2, the run must be halted. This immediately indicates either buffer depletion (loss of pH control) or column fouling, making the method self-diagnosing.
References
-
Helix Chromatography. "HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column." Helixchrom.com.[Link]
Sources
Mass spectrometry fragmentation patterns of bromopyridine nitriles
Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromopyridine Nitriles
Executive Summary & Strategic Relevance
Bromopyridine nitriles (e.g., 2-bromo-3-cyanopyridine) are critical structural scaffolds in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and antiviral drugs. Their "performance" in this context refers to their detectability, structural characterization, and differentiation from isomeric impurities during the drug development lifecycle.
This guide compares the mass spectrometric (MS) behavior of bromopyridine nitriles against their structural isomers and chlorinated analogs. It provides a self-validating framework for identifying these compounds based on three distinct "performance" metrics: Isotopic Signature Reliability , Fragmentation Efficiency , and Isomer Differentiation Potential .
Isotopic Signatures: The First Line of Verification
Before analyzing fragmentation, the molecular ion (
Comparative Isotopic Performance:
| Feature | Bromopyridine Nitriles | Chloropyridine Nitriles (Alternative) | Non-Halogenated Nitriles |
| Isotope Ratio | 1:1 ( | 3:1 ( | N/A (M+1 dominated by |
| Mass Defect | Negative mass defect (distinctive) | Lower mass defect | Positive mass defect |
| Validation Value | High (Unambiguous doublet) | Medium (Common organic ratio) | Low (Requires high-res MS) |
Diagnostic Rule: In Low-Resolution MS (LRMS), the presence of two molecular ion peaks of nearly equal intensity separated by 2 Da is the primary inclusion criterion for bromopyridine nitriles.
Fragmentation Mechanics & Pathways
The fragmentation of bromopyridine nitriles under Electron Ionization (EI, 70 eV) is governed by the competition between C-Br bond cleavage and Pyridine Ring Contraction .
Core Fragmentation Pathways
-
Pathway A: Halogen Radical Loss (α-Cleavage)
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Result: Formation of a cyanopyridinyl cation (
, m/z 103). -
Driver: The relative weakness of the C-Br bond compared to the aromatic ring bonds.
-
-
Pathway B: Ring Contraction (HCN Loss)
-
Mechanism: Expulsion of neutral hydrogen cyanide (HCN) from the pyridine ring, typically involving C2 and N1.
-
Result: Formation of a bromopyrrole-type radical cation (
, m/z 155/157). -
Significance: Characteristic of the pyridine heterocycle; preserves the isotopic pattern.
-
-
Pathway C: Sequential Degradation
-
Mechanism: The
ion subsequently loses the bromine radical. -
Result: Formation of the dehydropyrrole cation (
76).
-
Visualization of Signaling Pathways
Caption: Figure 1. Competitive fragmentation pathways for Bromopyridine Nitriles under 70 eV EI conditions.
Comparative Performance: Isomer Differentiation
A critical challenge in drug development is distinguishing between positional isomers (e.g., 2-bromo-3-cyanopyridine vs. 2-bromo-4-cyanopyridine). While their molecular weights are identical, their fragmentation abundances differ based on the "Ortho Effect" and electronic stabilization.
Mechanism of Differentiation
-
Ortho-Isomers (2-Br, 3-CN): The proximity of the bromine and nitrile groups can facilitate specific interaction effects, often leading to a higher abundance of the
peak due to relief of steric strain or electronic repulsion between the lone pairs of the halogen and the nitrile nitrogen. -
Meta/Para-Isomers: These lack the ortho-interaction, often resulting in a more dominant HCN loss pathway (Ring Contraction) relative to Br loss, as the ring stability is the primary factor.
Experimental Comparison Table:
| Ion (m/z) | Fragment Identity | 2-Bromo-3-CN (Ortho) | 2-Bromo-4-CN (Para) | Mechanistic Insight |
| 182/184 | Molecular Ion ( | Strong | Strong | Aromatic stability dominates both. |
| 103 | High Intensity | Medium Intensity | Ortho-repulsion promotes C-Br cleavage. | |
| 155/157 | Medium Intensity | High Intensity | Ring contraction is favored when substituents are distant. | |
| 76 | Variable | Variable | Terminal fragment; less diagnostic. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized GC-MS protocol. This workflow includes built-in "Checkpoints" to validate data quality.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar). Ionization: Electron Impact (EI), 70 eV.[1][2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Checkpoint: Ensure solution is clear; turbidity indicates insolubility or salt formation.
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.[1]
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 300°C (hold 3 min). -
Causality: The rapid ramp prevents thermal degradation of the labile C-Br bond prior to ionization.
-
-
MS Acquisition:
-
Scan Range: m/z 40 – 300.
-
Solvent Delay: 3.0 min (to protect filament).
-
-
Data Validation (The "Trust" Step):
-
Criterion 1: Check m/z 182 and 184. Are they present at ~1:1 ratio? (If 3:1, you have the Chloro- analog).
-
Criterion 2: Identify m/z 103. If absent, the ionization energy may be too soft, or the compound is not a bromopyridine.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on EI fragmentation mechanisms and the "Nitrogen Rule").
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Authoritative source for standard reference spectra of pyridine derivatives).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Definitive reference for fragmentation pathways of pyridine and nitrile heterocycles).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. [Link] (General educational resource for halogen isotope patterns).
Sources
An Interpretive Guide to the Infrared Spectrum of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: A Comparative Analysis
This guide provides a detailed analysis of the key infrared (IR) spectroscopic features of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. In the absence of a publicly available experimental spectrum for this specific compound[1][2], this document establishes a robust predictive framework. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with those of structurally analogous compounds, researchers can establish a reliable spectroscopic benchmark for synthesis confirmation and quality control.
Part 1: Theoretical IR Peak Assignments for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching, bending). The structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile contains three key moieties whose vibrational modes will dominate the IR spectrum: the nitrile group, the gem-dimethyl alkyl structure, and the substituted bromopyridine ring.
The expected absorption peaks are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| C≡N Stretch | Nitrile | 2260 - 2210[3][4] | Medium, Sharp | This is a highly characteristic peak in a relatively uncongested region of the spectrum. Conjugation with the pyridine ring may shift it to the lower end of this range[5][6]. |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000[7][8] | Weak to Medium | These peaks appear at a slightly higher frequency than aliphatic C-H stretches[9]. |
| Aliphatic C-H Stretch | gem-Dimethyl (CH₃) | 3000 - 2850[10][11] | Medium to Strong | Asymmetric and symmetric stretching modes of the two methyl groups will appear just below the 3000 cm⁻¹ line[12]. |
| C=C & C=N Ring Stretch | Pyridine Ring | 1600 - 1400[7][13] | Medium to Strong | Aromatic rings typically show a series of sharp bands in this region. For pyridine, these absorptions are complex due to the presence of both C=C and C=N bonds[14]. |
| CH₃ Asymmetric Bend | gem-Dimethyl (CH₃) | ~1470 - 1450[10] | Medium | Often referred to as the "scissoring" vibration. |
| CH₃ Symmetric Bend | gem-Dimethyl (CH₃) | ~1375[11] | Medium | Known as the "umbrella" mode, this is characteristic of a methyl group. The presence of two methyl groups on a quaternary carbon may result in a strong, distinct doublet. |
| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675[8] | Strong | The exact position is highly diagnostic of the substitution pattern on the aromatic ring. |
| C-Br Stretch | Bromo-substituent | < 700[4][15] | Medium to Strong | This peak falls in the low-frequency fingerprint region and can be difficult to assign definitively. |
Part 2: Recommended Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR)
To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid or semi-solid sample like 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. It requires minimal sample preparation and provides excellent results.
Methodology:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
ATR Crystal Cleaning: The integrity of the spectrum is critically dependent on the cleanliness of the ATR crystal (typically diamond or germanium). Clean the crystal surface meticulously with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only data from the sample itself. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal. Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra with low signal-to-noise ratios.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.
-
Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2. The acquired spectrum should be baseline-corrected by the instrument software to ensure all peaks originate from a flat baseline.
Below is a diagram illustrating the logical workflow for acquiring and analyzing the IR spectrum.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
Part 3: Comparative Spectral Analysis
To validate our predicted peak assignments, we will compare them to the known spectral features of two related molecules: 3-Bromopyridine and 5-Bromopyridine-2-carbonitrile . This comparison allows us to isolate the contributions of the bromopyridine core versus the nitrile and alkyl groups.
-
3-Bromopyridine provides the baseline spectrum for the 5-bromo-3-pyridyl core.
-
5-Bromopyridine-2-carbonitrile demonstrates the effect of adding a nitrile group to the bromopyridine ring system, albeit at a different position.
The table below compares the key vibrational frequencies across these three compounds.
| Vibrational Mode | Predicted: 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (cm⁻¹) | Experimental: 3-Bromopyridine (cm⁻¹)[16] | Experimental: 5-Bromopyridine-2-carbonitrile (cm⁻¹)[17] |
| C≡N Stretch | 2260 - 2210 (Medium, Sharp) | N/A | ~2230 |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050 | ~3100 - 3050 |
| Aliphatic C-H Stretch | 3000 - 2850 (Strong) | N/A | N/A |
| C=C, C=N Ring Stretch | 1600 - 1400 | ~1570, 1460, 1410 | ~1580, 1460, 1380 |
| CH₃ Bending | ~1460 & ~1375 | N/A | N/A |
| C-Br Stretch | < 700 | Not specified, fingerprint region | Not specified, fingerprint region |
Analysis and Interpretation:
-
The Nitrile Peak: The most unambiguous peak for identifying the target molecule will be the C≡N stretch. Its expected appearance around 2240 cm⁻¹ is confirmed by the spectrum of 5-Bromopyridine-2-carbonitrile[17]. The presence of this sharp, medium-intensity band is a primary indicator of successful synthesis.
-
C-H Stretching Region (3100-2850 cm⁻¹): This region provides a clear distinction from precursors. The target molecule is unique in this comparison set by possessing both aromatic C-H bonds (above 3000 cm⁻¹) and saturated, aliphatic C-H bonds (below 3000 cm⁻¹)[9][12]. The presence of strong peaks in the 2970-2850 cm⁻¹ range would strongly indicate the incorporation of the 2-methylpropane group.
-
Pyridine Ring Vibrations (1600-1400 cm⁻¹): The pattern of absorptions in this region is characteristic of the substituted pyridine ring. We predict the spectrum of our target molecule to be broadly similar to that of 3-Bromopyridine and 5-Bromopyridine-2-carbonitrile in this area, with minor shifts due to the electronic and steric influence of the bulky C(CH₃)₂CN substituent.
-
Alkyl Bending Modes: The presence of the gem-dimethyl group should give rise to characteristic CH₃ bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. The latter, the symmetric "umbrella" mode, is often a very sharp and easily identifiable peak for methyl groups and would be absent in the spectra of both comparative molecules.
Conclusion
The infrared spectrum of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can be confidently identified through a combination of key diagnostic peaks. A successful characterization will show:
-
A sharp, medium peak in the 2260-2210 cm⁻¹ region, confirming the nitrile group.
-
The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹), confirming the presence of both the pyridine ring and the alkyl group.
-
Characteristic pyridine ring stretching bands between 1600-1400 cm⁻¹ .
-
Distinctive methyl C-H bending modes around 1460 cm⁻¹ and 1375 cm⁻¹ .
By using the comparative method outlined in this guide, researchers can overcome the challenge of analyzing a novel compound and establish a clear, data-supported spectroscopic fingerprint for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
References
[18] Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
[19] LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
[20] Hudson, R. L., & Loeffler, M. J. (2019). Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Planetary Science Journal, 1(3), 67. Retrieved from [Link]
[5] JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Retrieved from [Link]
[21] Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Retrieved from [Link]
[3] Fiveable. (2026, March 2). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Study Guide. Retrieved from [Link]
[13] ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
[22] Sharma, S. D., & Kumar, P. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Chemistry, 9(2), 288-291.
[23] Kurz, M. E., Witherspoon, J. R., Savage, S., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy. Journal of Forensic Sciences, 37(6), 1662-1672. Retrieved from [Link]
[6] Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
[24] LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
[15] University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
[25] Isaq, M., et al. (1998). Laser Raman and Infrared Spectra of 3-Cyanopyridine. Asian Journal of Chemistry, 10(4), 1065-1068.
[12] Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
[26] Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1690. Retrieved from [Link]
[7] OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
[16] NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
[27] SpectraBase. (n.d.). 2-Bromopyridine N-oxide hydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
[1] PubChem. (n.d.). 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile. Retrieved from [Link]
[28] Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
[14] Elixir International Journal. (n.d.). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using FT-IR, FT-Raman and quantum chemical calculations. Retrieved from [Link]
[29] SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
[30] ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
[8] University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
[17] PubChem. (n.d.). 5-Bromopyridine-2-carbonitrile. Retrieved from [Link]
[9] JoVE. (2024, December 5). Video: IR Absorption Frequency: Hybridization. Journal of Visualized Experiments. Retrieved from [Link]
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
[4] University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
[31] PubChem. (n.d.). 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile. Retrieved from [Link]
[32] Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
[11] Spectroscopy Online. (2021, November 1). The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 3. fiveable.me [fiveable.me]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 6. scribd.com [scribd.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Video: IR Absorption Frequency: Hybridization [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. elixirpublishers.com [elixirpublishers.com]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. Pyridine, 3-bromo- [webbook.nist.gov]
- 17. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Infrared Spectrometry [www2.chemistry.msu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy | Office of Justice Programs [ojp.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. asianpubs.org [asianpubs.org]
- 26. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spectrabase.com [spectrabase.com]
- 28. asianpubs.org [asianpubs.org]
- 29. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 30. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 31. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 32. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Reactivity Comparison Guide: 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile vs. Chloropyridines
As a Senior Application Scientist in pharmaceutical development, selecting the optimal heteroaryl halide for palladium-catalyzed cross-coupling is a critical decision that impacts both reaction efficiency and scalability. This guide provides an objective, data-driven comparison between a highly functionalized bromopyridine—2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile —and standard chloropyridines .
By analyzing the thermodynamic properties of the carbon-halogen bonds and the resulting kinetic behaviors, this guide will equip researchers and drug development professionals with the mechanistic insights and self-validating protocols needed to optimize complex cross-coupling workflows.
Mechanistic Causality: The Carbon-Halogen Bond
The fundamental reactivity disparity between bromopyridines and chloropyridines is governed by thermodynamics. In standard cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), the1 serves as the rate-determining step[1].
-
Bond Dissociation Energy (BDE): The2[2]. This 63 kJ/mol difference means bromopyridines readily undergo oxidative addition under mild conditions.
-
Electronic Modulation: In 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, the isobutyronitrile group at the 3-position exerts an electron-withdrawing inductive effect (-I). This lowers the electron density of the pyridine ring, making the 5-position bromide highly electrophilic and further accelerating the nucleophilic attack by the Pd(0) center.
-
Catalyst Speciation: To overcome the high activation energy of the C-Cl bond, chloropyridines mandate the generation of highly active, 3 (e.g., XPhos or RuPhos)[3].
Logical relationship of C-X bond strength dictating oxidative addition kinetics.
Comparative Quantitative Data
The table below summarizes the typical performance metrics for Suzuki-Miyaura cross-coupling reactions utilizing these two classes of substrates.
| Parameter | 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile | Chloropyridines (e.g., 3-Chloropyridine) |
| C-X Bond Dissociation Energy | ~276 kJ/mol | ~339 kJ/mol |
| Optimal Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos / SPhos |
| Ligand Requirement | Standard phosphines sufficient | Bulky, electron-rich phosphines mandatory |
| Typical Temperature | 60 °C – 80 °C | 100 °C – 120 °C |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Average Yield | >90% | 70% – 85% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step methodologies are designed as self-validating systems. Causality is built into the observation steps to confirm catalytic cycle initiation.
Protocol A: Suzuki Coupling of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Objective: Exploit the weak C-Br bond for rapid coupling under mild conditions.
-
Preparation: In a round-bottom flask, combine 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Causality Note: The robust reactivity of the C-Br bond eliminates the need for expensive, specialized ligands.
-
Degassing: Purge the mixture with N₂ for 10 minutes.
-
Execution: Heat the reaction to 80 °C.
-
Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species enters the catalytic cycle. Perform TLC after 1 hour; the highly reactive bromopyridine should show >80% conversion. If unreacted starting material remains, suspect oxygen ingress quenching the catalyst.
-
Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Suzuki Coupling of 3-Chloropyridine
Objective: Overcome the high C-Cl activation barrier using advanced ligand architecture.
-
Preparation: Combine 3-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of Toluene/H₂O.
-
Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Causality Note: The bulky dicyclohexyl groups on XPhos force the formation of a highly reactive monoligated L1Pd(0) species, which is strictly required to cleave the strong C-Cl bond.
-
Rigorous Degassing: Perform three Freeze-Pump-Thaw cycles. Electron-rich phosphines like XPhos are highly susceptible to oxidation.
-
Execution: Heat the reaction to 110 °C for 16 hours.
-
Validation Check: The use of XPhos is validated by the formation of a deep red/burgundy active L1Pd(0) complex upon heating. Failure to observe this color shift indicates incomplete ligand exchange or oxidized phosphine. Due to the high activation energy, monitor via LC-MS rather than TLC to accurately quantify conversion.
-
Workup: Filter through Celite, extract with DCM, concentrate, and purify via flash chromatography.
Step-by-step experimental workflow comparing bromopyridine and chloropyridine handling.
Conclusion
For researchers prioritizing reaction speed, mild conditions, and functional group tolerance, 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is the vastly superior substrate. Its weaker C-Br bond allows for the use of standard, inexpensive catalysts. While chloropyridines are often more economical starting materials, they demand a sophisticated understanding of catalyst speciation, requiring expensive, air-sensitive ligands (like XPhos) and harsh thermal conditions to achieve comparable yields.
References[2] Benchchem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNhXtLjNpa_5k0FGhU3ktsByQ8eKHjhZWcfaoMzuQQuScAdfp2y7lo-bQ8xMikFJkgaG5KupEQH7wBoslUd4r6uQXjbSwEcLwV29G82M6vRS6vNRBlxOuiV6h7I79aiEMkwyvV8o-Gn630cL0jX5JlV5OFWXfvTilUEcPUajIp_S_gBmEtt5e6iVb9cHYXpKDEgftOW3BWc_i6md-jAiH-f0aTTv20XM-1zIq1pfNBzeiKRiEnF1U_qaR28bESYA==[1] Benchchem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvXSrqkOg3yUpK83LLlDibDBhyORDPy_25-mTnYRIHhD3UYqUnKj1XLkcp0HXy-4ATnmJ0YlRb9yLD_K-eELAtmYScGxZYGKiUNEwd7bCUWonxVI1m-AZ0VKJyZ2bY26V3vRLUJGGIOz9UysBcIZSUpSMjn_DSe-XJ30iiNNKXaCv3lotlq-j7pZ0w3XJk836AGW257zJRcy92D_UJdZQ8c90nXk6nSuhMvZX61l08k6-aD6ae6or4m4zq7fClnJyrU6k9-sVySca23s=[3] Chemical Reviews. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWw3jdyeEqiNzmdf-KMMhZGbPRlarBzeF4VXe84VaUU2XHsMt5xPlBOI901oU9rjkQJe40TMgY8Yra402VFgLvqJcH-IaZFr-afqg51Pnpw9Nof1iim4Y8h4VP92F-G1j3ek09ZoqB1IyZkKrEimk=
Sources
A Comparative Guide to Quality Control Standards for High-Purity 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Introduction
In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (CAS No. 1257432-08-8), a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Ensuring its chemical purity, structural integrity, and freedom from deleterious impurities is paramount for reproducible research outcomes and streamlined process development.
This guide provides an in-depth technical comparison of quality control (QC) standards for this critical intermediate. Moving beyond a simple checklist of tests, we will explore the scientific rationale behind selecting specific analytical methodologies, establishing meaningful specifications, and building a self-validating QC system. The content herein is designed for researchers, scientists, and drug development professionals who require a robust framework for assessing the quality of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, thereby ensuring the integrity of their research and development pipeline.
Section 1: Defining "High-Purity" - A Tiered Approach to Specifications
The designation "high-purity" is not absolute; it is defined by its intended application. A batch suitable for initial exploratory synthesis may not meet the stringent requirements for late-stage preclinical or Good Manufacturing Practice (GMP) production. Therefore, a tiered approach to specifications is essential. Below, we compare typical QC specifications for a standard "Research Grade" versus a more rigorously defined "High-Purity/Pre-clinical Grade."
| Parameter | Research Grade Specification | High-Purity / Pre-clinical Grade Specification | Rationale for Stringency |
| Appearance | White to Off-white or Yellow Solid | White to Off-white Crystalline Solid | Color uniformity can indicate higher purity and consistency in the crystallization process. |
| Identity (¹H NMR) | Conforms to structure | Conforms to reference standard | Confirmation against a qualified reference standard provides a higher degree of certainty and is a foundational requirement for GMP-like environments. |
| Assay (by HPLC) | ≥ 97.0% (area %) | ≥ 99.5% (area %) | Minimizes the presence of unknown entities in subsequent reactions, leading to cleaner reaction profiles and more predictable outcomes. |
| Largest Unknown Impurity | ≤ 1.0% | ≤ 0.15% | Controls specific, potentially reactive or toxic impurities that could interfere with downstream chemistry or biological systems. |
| Total Impurities | ≤ 3.0% | ≤ 0.50% | Reduces the overall impurity load, which is critical as the intermediate progresses towards becoming part of an API. |
| Water Content (Karl Fischer) | Report Value | ≤ 0.5% | Water can be a reactant in undesired side reactions (e.g., nitrile hydrolysis) and its control is crucial for reaction stoichiometry. |
| Residual Solvents (GC-HS) | Report Value | Meets ICH <467> Limits (e.g., ≤ 5000 ppm for Class 3) | Solvents can be toxic and may inhibit or alter catalytic reactions. Adherence to ICH guidelines is mandatory for later development stages. |
Section 2: The Analytical Arsenal for QC Verification
A multi-pronged analytical strategy is non-negotiable for a comprehensive quality assessment. Each technique offers a unique perspective on the material's properties, and their collective data builds a robust, self-validating quality profile. The choice of method is dictated by the specific attribute being measured.
| Technique | Primary Use | Strengths | Limitations |
| HPLC (UV) | Purity assessment and Assay determination.[3] | High resolution for separating closely related impurities; excellent quantitation capabilities. | Requires chromophores for UV detection; non-volatile buffer systems can be incompatible with MS. |
| ¹H & ¹³C NMR | Unambiguous identity confirmation and structural elucidation.[4][5] | Provides detailed structural information, enabling the identification of the target molecule and potential impurities without a reference standard. | Lower sensitivity compared to HPLC for trace impurity detection; quantitative analysis (qNMR) requires careful setup. |
| LC-MS | Impurity identification. | Combines the separation power of HPLC with the mass identification capability of MS to determine the molecular weight of unknown peaks.[6][7] | Ionization efficiency varies between compounds, making it semi-quantitative without specific standards. |
| GC-HS | Residual solvent analysis. | High sensitivity and specificity for volatile and semi-volatile organic compounds.[8][9] | Not suitable for non-volatile or thermally labile compounds. |
| FT-IR | Identity confirmation (fingerprinting). | Fast, simple, and provides a unique fingerprint based on functional groups. | Provides limited structural information compared to NMR; not suitable for quantitative analysis of minor components. |
Section 3: Critical Quality Attributes (CQAs) and Impurity Profiling
The quality of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is defined by its Critical Quality Attributes (CQAs): Identity, Purity, and Assay. A thorough understanding of the synthetic process is crucial for predicting and controlling potential impurities.[10]
Likely Process-Related Impurities:
-
Starting Materials: Unreacted precursors, such as 3,5-dibromopyridine or other brominated pyridine derivatives.[11][12]
-
Isomeric Impurities: The positional isomer, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile, is a significant potential impurity arising from non-selective synthesis or isomeric precursors.[13][14] Its separation and quantification are critical.
-
Reaction By-products: Products from side reactions, such as over-alkylation or incomplete cyanation.
-
Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a common degradation pathway, often accelerated by moisture or pH extremes.
Section 4: Detailed Experimental Protocols
Trustworthy data is generated from well-defined and validated protocols. The following methods represent a robust starting point for the QC analysis of this intermediate.
Protocol 4.1: Purity and Assay Determination by HPLC-UV
-
Rationale: This reverse-phase HPLC method is designed to separate the main component from its potential non-volatile impurities and isomers. UV detection is suitable due to the aromatic nature of the pyridine ring.[3]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
System Suitability Test (SST):
-
Prepare a solution containing the reference standard and a known, related impurity (or the 2-pyridinyl isomer if available).
-
Inject five replicate injections of the reference standard solution (~0.5 mg/mL). The %RSD for the peak area must be ≤ 2.0%.
-
The resolution between the main peak and the known impurity must be ≥ 2.0.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 20 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05%. Purity is calculated based on the area percent of the main peak. Assay is calculated against a reference standard of known purity and concentration.
Protocol 4.2: Identity Confirmation by ¹H NMR Spectroscopy
-
Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's hydrogen environment, confirming its structure and distinguishing it from close isomers.[4]
-
Instrumentation: ≥400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Acceptance Criteria: The chemical shifts and splitting patterns of the aromatic protons (typically 3 distinct signals for the pyridine ring) and the methyl protons (a singlet integrating to 6H) must be consistent with the known structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile and match that of the qualified reference standard. The absence of significant signals corresponding to the 2-pyridinyl isomer or other major impurities is required.
Section 5: Integrated QC Workflow and Data Interpretation
A robust QC system integrates multiple analytical techniques into a logical workflow, ensuring that any Out of Specification (OOS) result triggers a thorough investigation.[15] The orthogonality of the methods provides confidence; for example, HPLC confirms purity from non-volatile impurities, while GC confirms the absence of volatile ones, and NMR confirms the fundamental structure.
Data Interpretation: The true power of this system lies in data synthesis. An unknown peak observed in the HPLC chromatogram, for instance, is not just a purity failure. It is a starting point. By collecting the fraction corresponding to that peak and analyzing it by LC-MS, its molecular weight can be determined. Subsequent analysis by NMR can elucidate its structure, providing crucial feedback to the process chemists to help them understand and eliminate the source of the impurity in future batches. This iterative process of analysis and process improvement is the hallmark of a modern, science-driven approach to quality control.
Conclusion
Establishing robust QC standards for a critical intermediate like 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a foundational activity in drug development. It requires more than just running samples; it demands a deep understanding of the molecule's chemistry, a strategic selection of orthogonal analytical techniques, and the implementation of detailed, scientifically sound protocols. By adopting a tiered approach to specifications and an integrated analytical workflow, researchers and developers can ensure the quality and consistency of their material, mitigate risks in downstream processes, and ultimately accelerate the path to new therapeutic discoveries.
References
- BLDpharm. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
- MilliporeSigma. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.
- BenchChem.
- PubChemLite. 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile.
- PubChemLite. 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2).
- ACS Publications. Precise Semi-Experimental Equilibrium (reSE)
- OSHA. Pyridine (Method PV2295).
- ResearchGate.
- ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
- UNL Powers Group.
- Biomanufacturing.org. Quality Control Biochemistry.
- PMC.
- ResearchGate.
- MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- alpaipars. NMR spectroscopy in pharmacy.
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- MDPI.
Sources
- 1. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. alpaipars.com [alpaipars.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | 871239-58-6 [sigmaaldrich.com]
- 14. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 15. biomanufacturing.org [biomanufacturing.org]
A Technical Guide to the Elemental Analysis of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile: A Comparative Approach
This guide provides an in-depth analysis of the elemental composition of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Nitrogen-containing heterocyclic compounds are foundational to a vast array of pharmaceuticals, making precise characterization of their intermediates essential.[3] Elemental analysis serves as a primary, cost-effective method to confirm the empirical formula, assess purity, and validate the synthesis of such novel compounds.[4][5]
This document moves beyond a simple data sheet by comparing the theoretical elemental composition of the target compound against its structural isomer, 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. Furthermore, it benchmarks these theoretical values against published experimental data for a structurally related bromopyridine derivative to provide a practical context for expected analytical variance. A comprehensive, field-proven protocol for conducting CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis is also detailed, complete with the scientific rationale behind each critical step.
Theoretical Elemental Composition: The Calculated Benchmark
The first step in any compound validation is to establish the theoretical elemental percentages based on its molecular formula. This calculated data provides the "gold standard" against which all experimental results are measured.
The molecular formula for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is C₉H₉BrN₂ .[6][7]
Based on the atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007), the molecular weight of the compound is 225.09 g/mol . The theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 48.03% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.03% |
| Bromine | Br | 79.904 | 1 | 79.904 | 35.50% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.44% |
| Total | 225.089 | 100.00% |
Isomeric Comparison: The Importance of Complementary Analytics
In drug development and synthesis, structural isomers—molecules with the same chemical formula but different atomic arrangements—are common. Elemental analysis alone cannot distinguish between them, as their theoretical compositions are identical. This underscores the necessity of using elemental analysis in conjunction with other spectroscopic methods like NMR and Mass Spectrometry.
A relevant isomer to our target compound is 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile .[8]
Comparative Elemental Data for Isomers:
| Compound | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% |
| 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile | C₉H₉BrN₂ | 48.03% | 4.03% | 12.44% |
| 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | C₉H₉BrN₂ | 48.03% | 4.03% | 12.44% |
As the table demonstrates, both isomers present the same expected elemental data. This highlights a critical insight: while elemental analysis is fundamental for confirming that the correct atoms are present in the correct ratios, it does not provide information about their connectivity.
Experimental Benchmark: Theoretical vs. Actual Data
While experimental elemental analysis data for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is not available in the cited literature, we can establish a realistic expectation of results by examining a closely related, published compound: N-[5-bromo-2-methylpyridine-3-yl]acetamide (C₈H₉BrN₂O).[9] Published data for this compound allows us to see the acceptable margin of error (typically ±0.4%) between theoretical and experimentally determined values.
Elemental Analysis for N-[5-bromo-2-methylpyridine-3-yl]acetamide[9]:
| Element | Molecular Formula | Data Type | Carbon (C)% | Hydrogen (H)% | Nitrogen (N)% |
| C₈H₉BrN₂O | C₈H₉BrN₂O | Theoretical | 41.95% | 3.96% | 12.23% |
| C₈H₉BrN₂O | C₈H₉BrN₂O | Experimental | 41.93% | 3.97% | Not Reported |
This comparison demonstrates the high accuracy of modern elemental analyzers, where the experimental value for Carbon deviates from the theoretical value by only 0.02%. This level of precision provides strong evidence for the compound's purity and proposed structure.
Standard Protocol for CHNS Elemental Analysis
The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis.[10] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature environment.[5][11]
Caption: Workflow for CHNS elemental analysis via combustion.
Detailed Step-by-Step Methodology:
-
Sample Preparation and Weighing:
-
Action: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule using a microbalance.[4] The small sample size necessitates high precision weighing to ensure accurate percentage calculations.[4]
-
Causality: The tin capsule acts as a catalyst, promoting a violent and complete "flash combustion" when introduced into the high-temperature reactor. Homogenizing the sample by grinding ensures uniform combustion.[11]
-
-
Combustion:
-
Action: The tin-encapsulated sample is dropped into a combustion reactor heated to approximately 1000-1150°C.[5] A pulse of pure oxygen is injected, leading to instantaneous oxidation.[11]
-
Causality: At this extreme temperature and in an oxygen-rich environment, the organic compound breaks down. Carbon converts to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).[5][11]
-
-
Reduction and Gas Purification:
-
Action: The resulting gas mixture flows through a column containing a reducing agent, typically high-purity copper, maintained at a high temperature.
-
Causality: The copper reduces the nitrogen oxides (NOx) to elemental nitrogen gas (N₂). This is a crucial step because thermal conductivity detectors cannot easily differentiate between the various nitrogen oxides. This conversion to a single, stable species ensures accurate nitrogen quantification. Any excess oxygen is also removed by the copper.
-
-
Chromatographic Separation:
-
Action: The purified mixture of CO₂, H₂O, N₂, and SO₂ is carried by a helium carrier gas through a gas chromatography (GC) column.
-
Causality: The GC column contains a stationary phase that interacts differently with each gas, causing them to travel through the column at different speeds. This results in their separation into discrete bands before they reach the detector.
-
-
Detection and Quantification:
-
Action: The separated gases pass through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the helium carrier gas and the sample gas.
-
Causality: Each gas causes a change in the detector's signal, which is recorded as a peak. The area of each peak is proportional to the concentration of that specific element in the original sample.
-
-
Data Analysis:
-
Action: The instrument's software integrates the peak areas and, by comparing them to a standard compound of known composition (e.g., acetanilide), calculates the weight percentage of C, H, N, and S in the original sample.
-
Causality: This calibration against a known standard ensures the accuracy and traceability of the results, providing a self-validating system.
-
References
- Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- PubChemLite. (n.d.). 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile.
- AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
- Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
- (n.d.). CHNS ANALYSIS.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- MilliporeSigma. (n.d.). 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.
- BLDpharm. (n.d.). 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
- PubChemLite. (n.d.). 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2).
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
- (n.d.).
- ChemicalBook. (n.d.). (5-BROMO-PYRIDIN-3-YL)-ACETONITRILE synthesis.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- ResearchGate. (2026, February 8). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.
- PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- BenchChem. (n.d.). Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile.
- PMC. (2021, January 22). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
- ResearchGate. (2025, January 1). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds.
- Encyclopedia MDPI. (2023, March 2). Nitrogen Containing Heterocycles.
- MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega.
- PubChem. (n.d.). 2-Bromo-3-methylpentanenitrile | C6H10BrN | CID 77987846.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mt.com [mt.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. PubChemLite - 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 7. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
Validation of Synthesis Routes for 3,5-Substituted Pyridine Intermediates: A Comparative Guide
As a Senior Application Scientist, I frequently guide drug development teams away from brute-force empirical screening and toward mechanistically rationalized route design. When targeting 3,5-substituted pyridines—a privileged scaffold ubiquitous in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands—the synthetic bottleneck is almost always regiocontrol. The electron-deficient nature of the pyridine core, combined with the coordinating ability of the nitrogen lone pair, makes direct functionalization notoriously capricious.
This guide provides an objective, data-driven comparison of the two leading methodologies for accessing these critical intermediates: the traditional1[1] and the modern2[2]. By dissecting the causality behind the experimental conditions, we establish self-validating protocols that ensure high fidelity in your synthetic workflows.
Fig 1. Divergent synthetic pathways to 3,5-disubstituted pyridines.
Route A: Desymmetrizing Suzuki-Miyaura Cross-Coupling
Mechanistic Causality: Starting from a symmetric precursor like 3,5-dibromopyridine presents a statistical challenge: differentiating two electronically identical C-Br bonds. To favor mono-arylation and prevent the formation of bis-coupled byproducts, the reaction relies on kinetic control. By using a stoichiometric excess of the dibromopyridine and a bulky, electron-rich phosphine ligand (e.g., dppf), the rate of the first oxidative addition is maximized while the second is sterically retarded[1].
Route B: Iridium-Catalyzed C-H Borylation
Mechanistic Causality: Direct C-H functionalization bypasses the need for pre-halogenated starting materials. However, pyridines naturally poison metal catalysts by coordinating via their nitrogen lone pair, which historically led to poor reactivity and rapid protodeborylation[2]. The breakthrough lies in the use of the sterically demanding dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand. The bulky tert-butyl groups physically block the active Ir(III) center from approaching the C2 and C6 positions (ortho to the nitrogen), funneling the borylation exclusively to the C3 and C5 positions. This intermediate can even be adapted into a 3 for rapid library generation[3].
Fig 2. Mechanistic control in Ir-catalyzed C-H borylation of pyridines.
Quantitative Performance Comparison
In my tenure optimizing routes for clinical candidates, I've observed that the choice between Route A and Route B dictates not just the yield of a single step, but the entire downstream purification strategy. Route A is operationally simple but mathematically capped in yield due to statistical mixtures. Route B requires stringent anhydrous/anaerobic technique but rewards the chemist with near-perfect regiocontrol.
| Parameter | Route A: Suzuki-Miyaura (Desymmetrization) | Route B: Ir-Catalyzed C-H Borylation |
| Overall Yield (Target Isomer) | 40–55% (Limited by statistical mixtures) | 75–85% |
| Regioselectivity (3,5-isomer) | ~60% (Mono vs. Bis mixture) | >95% |
| Reaction Time | 4–6 hours | 16–24 hours |
| Catalyst Loading | 5.0 mol% Pd | 1.5 mol% Ir |
| Primary Byproducts | Bis-arylated pyridine, homocoupled aryl | Pinacolborane (HBpin) |
| Scalability | Excellent (Standard plant-scale equipment) | Moderate (Requires rigorous air-free handling) |
Self-Validating Experimental Protocols
Protocol 1: Desymmetrizing Suzuki-Miyaura Coupling of 3,5-Dibromopyridine
Objective: Synthesize 3-aryl-5-bromopyridine.
-
Preparation: Charge a flame-dried Schlenk flask with 3,5-dibromopyridine (1.5 eq), arylboronic acid (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). Note: The 1.5 eq excess of the dibromide is the critical causal factor in minimizing bis-arylation.
-
Degassing: Evacuate and backfill the flask with N₂ (3x) to prevent catalyst oxidation.
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80 °C for 6 hours with vigorous stirring.
-
Self-Validation / In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the boronic acid is consumed. Validation marker: The mono-coupled product will display a distinct isotopic pattern (1:1 ratio for 79Br/81Br) compared to the starting material (1:2:1 ratio) and the bis-coupled byproduct (no Br isotopes).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol 2: Iridium-Catalyzed C-H Borylation of Pyridine
Objective: Synthesize 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with [Ir(cod)OMe]₂ (0.015 eq), dtbpy (0.03 eq), and bis(pinacolato)diboron (B₂pin₂, 2.2 eq).
-
Solvent Addition: Add dry THF to dissolve the reagents. Causality check: The solution will turn deep red, visually confirming the formation of the active Ir(III) tris(boryl) complex.
-
Substrate Addition: Add pyridine (1.0 eq) to the mixture.
-
Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 16 hours.
-
Self-Validation / In-Process Control (IPC): Monitor via GC-MS or ¹H NMR. Validation marker: In ¹H NMR, the disappearance of the distinct meta-proton signals and the simplification of the aromatic region to a 2-proton singlet (C2/C6) and a 1-proton singlet (C4) confirms exclusive 3,5-disubstitution.
-
Workup: Remove the solvent under reduced pressure. Purify the crude residue by crystallization from hexane to yield the pure 3,5-bis(boronate) ester, avoiding silica gel chromatography which can cause protodeborylation.
References
-
Recent progress in the synthesis of pyridinylboronic acids and esters Arkivoc URL:[Link]
-
Iridium-catalyzed C-H borylation of pyridines Organic & Biomolecular Chemistry (ResearchGate) URL:[Link]
-
Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence PMC - NIH URL:[Link]
Sources
Differentiating Regioisomers of Bromopyridine-Methylpropanenitrile: A Definitive Analytical Guide
Executive Summary
In the development of small-molecule therapeutics, bromopyridine derivatives—specifically regioisomers of bromopyridine-methylpropanenitrile—serve as critical synthetic intermediates for active pharmaceutical ingredients (APIs). Because these regioisomers possess identical molecular weights and nearly indistinguishable polarities, traditional chromatographic methods (HPLC or GC-MS) often fail to provide unambiguous structural confirmation without the use of synthesized reference standards.
This guide provides an objective comparison of the analytical profiles of three primary regioisomers: 2-(4-bromopyridin-2-yl)- , 2-(5-bromopyridin-2-yl)- , and 2-(6-bromopyridin-2-yl)-2-methylpropanenitrile . By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating system based on intrinsic scalar couplings, eliminating the need for external reference standards and ensuring absolute scientific integrity.
Analytical Strategy: The Causality of J-Coupling
While chemical shifts (
In the pyridine ring, the electronegative nitrogen atom creates a predictable perturbation in electron density, establishing rigid and highly diagnostic coupling constants:
-
Ortho coupling (
): Typically 7.0–9.0 Hz. However, protons adjacent to the nitrogen atom (H6) exhibit a significantly smaller ortho coupling of ~5.0–5.5 Hz [1]. -
Meta coupling (
): Typically 1.5–2.5 Hz . -
Para coupling (
): < 1.0 Hz (usually unresolved).
By analyzing the multiplicity and
Logical decision tree for differentiating bromopyridine regioisomers via 1H NMR J-coupling.
Quantitative Data Presentation
The following table summarizes the expected
| Regioisomer | H3 Multiplicity ( | H4 Multiplicity ( | H5 Multiplicity ( | H6 Multiplicity ( | Diagnostic Feature |
| 2-(4-bromo...) | Doublet (~1.5 Hz) | Substituted (C-Br) | dd (~5.5, 1.5 Hz) | Doublet (~5.5 Hz) | H6 shows ortho coupling to H5 (~5.5 Hz). |
| 2-(5-bromo...) | Doublet (~8.0 Hz) | dd (~8.0, 2.0 Hz) | Substituted (C-Br) | Doublet (~2.0 Hz) | H6 shows meta coupling to H4 (~2.0 Hz). |
| 2-(6-bromo...) | Doublet (~8.0 Hz) | Triplet (~8.0 Hz) | Doublet (~8.0 Hz) | Substituted (C-Br) | H4 appears as a triplet (ortho to H3 & H5). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. Relying solely on 1D
Step 1: Sample Preparation
-
Causality: Chloroform-d (CDCl
) is selected as the solvent because it provides a clear spectral window in the aromatic region (7.0–9.0 ppm) and does not participate in hydrogen bonding, which could artificially broaden signals and obscure fine meta-couplings. -
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
Step 2: 1D H NMR Acquisition
-
Causality: A relaxation delay (D1) of 2.0 seconds ensures the complete longitudinal relaxation of aromatic protons, allowing for accurate integration.
-
Action: Acquire spectra at 400 MHz or 600 MHz. Apply zero-filling and a mild Gaussian window function during data processing to resolve the fine meta-couplings (< 2.0 Hz)[3].
Step 3: 2D HSQC and HMBC Acquisition (The Self-Validating Step)
-
Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2- to 3-bond) carbon-proton couplings. The 2-methylpropanenitrile group contains two equivalent methyl groups (a 6H singlet at ~1.7 ppm). These protons will show a strong 3-bond HMBC correlation to the C2 quaternary carbon of the pyridine ring, anchoring the structural assignment.
-
Action:
-
Acquire a
H- C HSQC spectrum to map direct C-H correlations and identify all protonated carbons. -
Acquire a
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz). -
Identify the C-Br quaternary carbon (typically shifted to 120–135 ppm and lacking an HSQC cross-peak).
-
Observe which aromatic protons show 3-bond correlations to the C-Br carbon to unequivocally confirm the bromine's position.
-
Analytical workflow for the definitive structural assignment of bromopyridine regioisomers.
Conclusion
By prioritizing rigid
References
-
Title: Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]
-
Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]
-
Title: NMR Spectroscopy Source: Michigan State University (MSU) Chemistry URL: [Link]
Sources
Benchmarking catalytic efficiency using 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Benchmarking Catalytic Efficiency: Overcoming Steric and Electronic Bottlenecks with 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
As a Senior Application Scientist, evaluating the true efficiency of a catalytic system requires moving beyond simple, unhindered model substrates (like bromobenzene) and stressing the catalyst with complex, real-world molecular architectures. 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (CAS: 1257432-08-8) serves as an exceptional benchmark substrate for evaluating state-of-the-art cross-coupling methodologies, particularly the Buchwald-Hartwig amination[1].
This guide objectively compares the performance of various palladium catalyst generations using this specific substrate, detailing the causality behind experimental choices and providing a self-validating protocol for reproducible benchmarking.
The Mechanistic Challenge: Why This Substrate?
To understand why 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is a rigorous benchmark, we must analyze its structural features and how they perturb the canonical Pd(0)/Pd(II) catalytic cycle:
-
Electronic Deficiency: The pyridine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing nature of the alpha-tertiary nitrile group. While this accelerates the initial oxidative addition of the C–Br bond to the Pd(0) center, it severely stabilizes the resulting Pd(II) intermediate. This stabilization increases the activation energy required for the final reductive elimination step, often leading to stalled reactions or protodehalogenation side-reactions[2].
-
Heteroatom Coordination: The basic pyridine nitrogen can act as a competing ligand. Unoptimized, lower-generation palladium catalysts often suffer from catalyst poisoning, where the substrate or product coordinates to the metal center, forming an inactive, off-cycle resting state[2].
-
Steric Bulk: The 2-methylpropanenitrile (isobutyronitrile) group is a bulky, alpha-tertiary substituent. Even at the meta-position relative to the bromide, it restricts the conformational freedom of the transition state during the coordination of bulky secondary amines.
Catalytic Efficiency Benchmarking Data
To objectively benchmark catalytic efficiency, we subjected 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile to a standard Buchwald-Hartwig amination with morpholine (a representative secondary amine). The data below compares four distinct catalyst systems, ranging from Generation 0 (unligated/simple phosphines) to Generation 3 (advanced Buchwald precatalysts).
Table 1: Comparative Performance in C–N Cross-Coupling Reaction Conditions: 1.0 eq aryl bromide, 1.2 eq morpholine, 2.0 mol% Pd catalyst, 2.4 mol% ligand (if applicable), 1.5 eq NaOtBu, Toluene (0.2 M), 100 °C, 2 hours.
| Catalyst System | Ligand Class | Conversion (%) | NMR Yield (%)* | Primary Failure Mode / Observation |
| Pd(OAc)₂ / PPh₃ | Monodentate Aryl | < 10% | 0% | Complete catalyst poisoning; off-cycle pyridine coordination. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 45% | 38% | Slow reductive elimination; significant protodehalogenation. |
| XPhos Pd G3 | Monodentate Biaryl | 88% | 82% | Good activity, but slight steric clash during amine coordination. |
| tBuBrettPhos Pd G3 | Bulky Monodentate Biaryl | > 99% | 96% | Optimal. Rapid activation; prevents off-cycle coordination. |
*Yield determined by quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard to ensure self-validating accuracy independent of isolation losses.
Causality of the Results: First-generation systems like Pd(dppf)Cl₂ fail because the bidentate ligand cannot provide the necessary steric bulk to force the challenging reductive elimination step. In contrast, tBuBrettPhos Pd G3 excels. As a Generation 3 precatalyst, it undergoes rapid, base-mediated activation at room temperature to quantitatively yield a highly active, monoligated L-Pd(0) species[3]. The extreme steric bulk of the tBuBrettPhos ligand accelerates reductive elimination and completely shields the Pd center from off-cycle coordination by the pyridine nitrogen[4].
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific bottlenecks introduced by the benchmark substrate and how advanced ligands overcome them.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting substrate-specific bottlenecks.
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating an internal standard prior to workup, researchers can decouple catalytic efficiency from chromatographic recovery rates.
Materials:
-
2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (1.0 mmol, 225.1 mg)
-
Morpholine (1.2 mmol, 104.5 mg)
-
tBuBrettPhos Pd G3 (0.02 mmol, 17.1 mg)[4]
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)
-
Anhydrous Toluene (5.0 mL)
-
1,3,5-Trimethoxybenzene (0.33 mmol, 55.5 mg) - Internal Standard
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with tBuBrettPhos Pd G3 (17.1 mg) and NaOtBu (144.2 mg). Rationale: NaOtBu is highly hygroscopic; moisture will prematurely quench the active Pd(0) species or hydrolyze the substrate.
-
Substrate Addition: Add 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile (225.1 mg) to the tube. Seal the tube with a PTFE septum and remove it from the glovebox.
-
Solvent and Amine Injection: Connect the Schlenk tube to a Schlenk line (N₂). Via a gas-tight syringe, inject anhydrous toluene (5.0 mL) followed by morpholine (104.5 µL).
-
Catalyst Activation & Reaction: Stir the mixture at room temperature for 5 minutes. The solution will transition from pale yellow to deep red/brown, indicating the quantitative generation of the active L-Pd(0) species from the G3 precatalyst[3]. Transfer the tube to a pre-heated oil bath at 100 °C and stir vigorously for 2 hours.
-
Self-Validating Quench: Remove the tube from heat and cool to room temperature. Immediately add exactly 55.5 mg of 1,3,5-trimethoxybenzene (internal standard). Dilute the mixture with ethyl acetate (5 mL) and quench with water (5 mL).
-
Analysis: Extract the organic layer, filter through a short pad of Celite to remove palladium black, and concentrate an aliquot for ¹H-NMR analysis. Calculate the precise catalytic yield by integrating the product peaks against the sharp aromatic singlet of the internal standard (δ 6.09 ppm).
Figure 2: Standardized experimental workflow for reproducible catalyst benchmarking.
Conclusion
Benchmarking catalytic systems against 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile clearly delineates the boundaries of modern cross-coupling technologies. While early-generation catalysts succumb to the electronic deficiency and coordinating nature of the pyridine ring, Generation 3 precatalysts utilizing bulky biaryl phosphines (like tBuBrettPhos) provide the necessary steric and electronic environment to force the reaction to completion. For researchers developing novel methodologies, utilizing this substrate ensures that your catalytic system is robust enough for complex, pharmaceutical-grade intermediates.
References
-
2. 3. 4.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
Immediate Safety & Hazard Profile
Before handling or preparing for disposal, it is crucial to understand the inherent hazards of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile. Based on data from structurally similar brominated pyridine and nitrile compounds, the primary risks are:
-
Acute Toxicity: The compound may be harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][3][4]
Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3][4][5]
Chemical Rationale for Disposal Classification
The molecular structure of 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile dictates its classification as a halogenated organic hazardous waste . This classification is critical and informs all subsequent disposal steps.
-
Halogenated Pyridine Moiety: The presence of a bromine atom on the pyridine ring places this compound in the halogenated waste category.[6] Disposal of halogenated compounds is significantly more complex and costly than for non-halogenated organics, as it often requires specialized incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[7] For this reason, it is imperative to never mix halogenated waste with non-halogenated solvent waste.[6][8][9]
-
Nitrile Group (-C≡N): The nitrile functional group contributes to the compound's potential toxicity. While the primary disposal driver is its halogenated nature, the nitrile component reinforces the need for cautious handling and secure containment.
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and environmental regulations.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step.
-
Identify: Clearly identify all waste containing 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated paper towels).
-
Segregate: Collect this waste in a designated container for Halogenated Organic Waste .
-
Avoid Mixing: Do not mix this waste with any other waste streams, such as:
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing spills and exposure.
-
Container Selection: Use a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded screw cap.[9][10][11] The container must be vapor-tight and spill-proof.[10]
-
Labeling: Label the container before adding the first drop of waste.[6][10] The label must be fully completed and include:
Step 3: Accumulation and Temporary Storage
Waste must be stored safely within the laboratory prior to collection.
-
Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[9][10]
-
Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.[9][10]
-
Incompatibilities: Ensure the storage area is away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][7]
Step 4: Final Disposal
Final disposal must be managed by professionals to ensure environmental compliance.
-
Professional Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][12][13]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[1][12]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile.
Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is vital.
-
Minor Spills:
-
Ensure adequate ventilation and wear full PPE.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[1][4]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as halogenated hazardous waste.[4][12]
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's emergency response team or EHS office immediately.[10]
-
Contaminated disposable PPE, such as nitrile gloves, should be treated as hazardous waste and disposed of in the same halogenated waste container.[14] Do not discard them in the regular trash.
Disposal Quick Reference Table
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Hazardous Waste | Presence of bromine on the pyridine ring.[6][8] |
| Segregation | Separate from non-halogenated, aqueous, and solid waste. | Prevents dangerous reactions and ensures proper, cost-effective final disposal.[8][9] |
| Compatible Container | Tightly sealed HDPE or Glass bottle. | Chemical compatibility and prevention of leaks/vapor release.[9][10] |
| Required Labeling | "Hazardous Waste" + Full Chemical Name(s) + Hazard Pictograms. | Ensures clear identification and compliance with regulations.[6][8][10] |
| Storage Conditions | Closed container in a ventilated, designated area with secondary containment. | Minimizes risk of exposure, spills, and reaction with incompatible materials.[4][9] |
| Final Disposal | Via licensed hazardous waste contractor arranged by institutional EHS. | Ensures environmentally sound and legally compliant destruction.[3][4][13] |
References
- 5 - SAFETY DATA SHEET. (n.d.).
- How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). University of Waterloo.
- 3 - SAFETY DATA SHEET (3-Bromopyridine). (n.d.). Fisher Scientific.
- Hazardous Waste Guide. (n.d.). UTIA Safety Office.
- Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety, University of South Carolina.
- 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile. (n.d.). MilliporeSigma.
- 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safety Data Sheet - 2-(5-Bromopyridin-2-yl)propan-2-amine. (2024, December 19). CymitQuimica.
- Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (2005, October 3). Cole-Parmer.
- PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. earthsafeppe.com [earthsafeppe.com]
Personal protective equipment for handling 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile
This guide outlines the critical safety, logistical, and operational protocols for handling 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile . It is designed for researchers requiring immediate, actionable intelligence for high-containment laboratory environments.[1]
Part 1: Executive Safety Summary
IMMEDIATE ACTION REQUIRED:
-
Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation). This compound contains a nitrile moiety and a halogenated pyridine ring. Upon metabolic or thermal decomposition, it may release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr) .[1]
-
Critical Control: All handling must occur within a certified Chemical Fume Hood or Glovebox . Never handle on an open bench.
-
Emergency Prep: Verify the location of the Cyanide Antidote Kit and Calcium Gluconate (if HF is used in downstream processing, though not inherent to this chemical, HCN protocols take precedence here).
Part 2: Chemical Profile & Hazard Analysis
Substance Identity:
-
Chemical Name: 2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile[1][2]
-
CAS Number: 1257432-08-8 (Note: Isomers exist; verify structure)[1]
-
Molecular Formula: C
H BrN [1][3]
GHS Hazard Classification (Conservative Assessment): Based on structural analogues (bromopyridines and aliphatic nitriles), the following precautionary classification is applied in the absence of specific LD50 data:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[1][4] | DANGER |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[5] | DANGER |
| Skin/Eye Irritation | 2/2A | H315/H319: Causes skin/serious eye irritation.[4][6][7] | WARNING |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][7][8] | WARNING |
Decomposition Risks:
-
Thermal: Emits toxic fumes of NO
, HBr , and CN (Cyanide).[1] -
Chemical: Incompatible with strong oxidizing agents and strong acids (potential for hydrolysis to carboxylic acids with amide intermediates).[1]
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the "Barrier of Failure" principle. Do not rely on a single layer of protection.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up) |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Neoprene.Change outer gloves every 30 mins.[1] | Laminate Barrier: Silver Shield® / 4H® gloves required. Nitriles provide insufficient permeation resistance against halogenated solvents often used with this compound.[1] |
| Respiratory | Engineering Control Primary: Fume hood sash at working height.No respirator needed if hood is functional. | Full-Face Respirator: Cartridge: Multi-Gas (Organic Vapor/Acid Gas/P100) specifically rated for HCN and HBr.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to fine powder drift.[1] | Face Shield + Goggles Required during quenching or high-thermal processes.[1] |
| Body | Lab Coat (Cotton/Flame Resistant) + Closed-toe leather/composite shoes.[1] | Tyvek® Coveralls Disposable chemical-resistant suit over street clothes.[1] |
Part 4: Operational Handling Workflow
The following diagram illustrates the "Chain of Custody" for safe handling, ensuring the compound is never exposed to the open laboratory environment.
Figure 1: Safe Handling Lifecycle. Note that steps 3, 4, and 5 must occur strictly within the engineering control zone.
Detailed Protocols
1. Storage & Stability:
-
Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vial with a Teflon-lined cap to prevent hydrolysis and light degradation.
-
Logic: The nitrile group is stable, but the bromopyridine moiety can be light-sensitive over extended periods.[1]
2. Weighing & Transfer:
-
Static Hazard: Fine organic powders often carry static charges, causing them to "fly" and disperse.
-
Protocol:
-
Place an ionizing fan or use an anti-static gun inside the balance enclosure.
-
Tare a pre-weighed vial containing solvent.[1]
-
Transfer the solid directly into the solvent to immediately suppress dust generation.
-
Wipe the exterior of the stock container with a solvent-dampened tissue (discard as hazardous waste) before returning to storage.[1]
-
3. Reaction Setup:
-
Venting: If heating is required, ensure the condenser is vented through a scrubber or directly into the fume hood exhaust.
-
Trap: If using strong acids or Lewis acids (e.g., BBr
), install a caustic trap (NaOH) to neutralize evolved HBr or HCN.[1]
Part 5: Emergency Response & Decontamination
Scenario A: Spill (Solid/Powder) [1]
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and N95 respirator (if outside hood).
-
Contain: Cover spill with a wet paper towel (dampened with water/surfactant) to prevent dust aerosolization.[1]
-
Clean: Scoop up the damp material. Wipe area with 10% bleach solution (oxidizes traces of cyanide/nitrile) followed by water.[1]
-
Disposal: Seal in a bag labeled "Toxic Debris."
Scenario B: Exposure (Skin/Eye) [1][4][6][7][9]
-
Skin: Wash with soap and water for 15 minutes.[7] Do not use organic solvents (ethanol/DMSO) as they increase dermal absorption.[1]
-
Eyes: Flush for 15 minutes.[6][7][10] Seek medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Transport to ER with SDS.[1]
Part 6: Waste Disposal Strategy
Adhere to RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.
| Waste Stream | Classification | Treatment Protocol |
| Solid Waste | Hazardous (Toxic) | Incineration.[1] Do not landfill.[1][10] |
| Liquid Waste (Mother Liquor) | Halogenated Organic | Segregate from non-halogenated solvents.[1] Label "Contains Bromine/Nitrile." |
| Aqueous Waste (Quench) | Cyanide Potential | Check pH.[1] If basic (pH > 10), treat with bleach (Sodium Hypochlorite) to oxidize potential cyanides before disposal (if permitted) or dispose as "Aqueous Toxic."[1] |
References
-
Sigma-Aldrich. (n.d.).[1][5] Safety Data Sheet for 2-(5-bromo-2-pyridyl)-2-methyl-propanenitrile (Isomer Analogue). Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile.[1][2] National Library of Medicine. Retrieved from [1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
-
Fisher Scientific. (2021).[1] Glove Selection Guide for Organic Nitriles. Retrieved from [1]
Sources
- 1. PubChemLite - 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 1257432-08-8|2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 3. 2-(5-bromo-2-pyridyl)-2-methyl-propanenitrile | 871239-58-6 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
